GNF179
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-amino-1-[3-(4-chloroanilino)-2-(4-fluorophenyl)-8,8-dimethyl-5,6-dihydroimidazo[1,2-a]pyrazin-7-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClFN5O/c1-22(2)21-27-19(14-3-7-16(24)8-4-14)20(26-17-9-5-15(23)6-10-17)28(21)11-12-29(22)18(30)13-25/h3-10,26H,11-13,25H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSKTWYDIHJITF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=NC(=C(N2CCN1C(=O)CN)NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClFN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Imidazolopiperazine GNF179: A Technical Guide to its Mechanism of Action Against Plasmodium falciparum
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNF179, a member of the imidazolopiperazine (IZP) class of compounds, demonstrates potent antimalarial activity across multiple stages of the Plasmodium falciparum life cycle, including asexual blood stages, liver stages, and transmission stages (gametocytes).[1][2] Its mechanism of action is distinct from many current antimalarials, centering on the disruption of the parasite's secretory pathway. This technical guide provides an in-depth overview of the molecular basis of GNF179's activity, resistance mechanisms, quantitative efficacy data, and detailed experimental protocols relevant to its study.
Core Mechanism of Action: Targeting the Secretory Pathway
GNF179's primary mode of action involves the perturbation of protein trafficking and export within the parasite.[3] This is achieved through its interaction with components of the endoplasmic reticulum (ER) and Golgi apparatus, leading to a disruption of protein secretion and ultimately, parasite death.
A key protein implicated in the mechanism of GNF179 is the Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL) .[1][2] PfCARL is a large, multi-transmembrane protein localized to the cis-Golgi apparatus of the parasite.[1] While it is not definitively confirmed as the direct binding target of GNF179, mutations within the pfcarl gene are the primary mediators of high-level resistance to the compound.[1][2][4] This strongly suggests that PfCARL is a critical component of the pathway targeted by GNF179.
The proposed mechanism involves GNF179 inhibiting a process at the ER-Golgi interface, leading to an accumulation of ubiquitinated proteins and ER stress. This disruption of the secretory pathway is critical for the parasite, as it relies on the export of a vast array of proteins to the erythrocyte surface for survival and propagation.
Visualization of the Proposed Signaling Pathway
The following diagram illustrates the proposed mechanism of action for GNF179, highlighting its impact on the parasite's secretory pathway.
Caption: Proposed mechanism of GNF179 action on the P. falciparum secretory pathway.
Quantitative Data on GNF179 Activity
The potency of GNF179 has been evaluated against various P. falciparum strains and life cycle stages. The following tables summarize key quantitative data.
Table 1: In Vitro Activity of GNF179 against Asexual Blood Stages of P. falciparum
| Strain | Genotype | IC50 (nM) | Fold Resistance (relative to sensitive parent) | Reference |
| Dd2 | Wild-type pfcarl | 3.1 ± 0.25 | - | [1] |
| NF54 | Wild-type pfcarl | 5.5 ± 0.39 | - | [1] |
| Dd2 | pfcarl I1139K | 1070 ± 107 | ~345 | [1] |
| NF54 | pfcarl L830V | 54 ± 4.2 | ~9.8 | [1] |
| Dd2 | pfcarl S1076N | 101 ± 9.1 | ~32.6 | [1] |
| Dd2 | pfcarl V1103L | 88 ± 7.5 | ~28.4 | [1] |
Table 2: Activity of GNF179 against Other P. falciparum Life Cycle Stages
| Life Cycle Stage | Assay Type | EC50 (nM) | Reference |
| Liver Stage (P. berghei) | In vitro schizont development | 4.5 | [1] |
| Stage V Gametocytes | In vitro viability assay | 9.0 | [1] |
| Transmission Blocking | Standard Membrane Feeding Assay | 5.0 (abolished oocyst formation) | [5] |
Mechanisms of Resistance
As indicated in the quantitative data, mutations in the pfcarl gene are the primary driver of resistance to GNF179.[1][2] Several single nucleotide variations (SNVs) in pfcarl have been identified through in vitro evolution studies and have been shown to confer varying levels of resistance when introduced into sensitive parasite lines using CRISPR/Cas9.[1] The I1139K mutation, for instance, confers a significant increase in the IC50 value.[1] Higher levels of resistance have been observed in parasite lines harboring multiple pfcarl mutations.[1]
Experimental Protocols
In Vitro Drug Susceptibility Testing: SYBR Green I Assay
This assay is commonly used to determine the 50% inhibitory concentration (IC50) of antimalarial compounds against the asexual blood stages of P. falciparum.
Materials:
-
Complete culture medium (RPMI-1640, AlbuMAX II, hypoxanthine, HEPES, sodium bicarbonate, gentamicin)
-
Synchronized ring-stage P. falciparum culture
-
GNF179 stock solution (in DMSO)
-
96-well black, clear-bottom microplates
-
Lysis buffer with SYBR Green I (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, 0.2 µl/ml SYBR Green I)
-
Fluorescence plate reader (excitation: ~485 nm, emission: ~530 nm)
Procedure:
-
Prepare serial dilutions of GNF179 in complete culture medium in the 96-well plate.
-
Add synchronized ring-stage parasite culture (0.5% parasitemia, 2.5% hematocrit) to each well. Include drug-free and uninfected red blood cell controls.
-
Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
After incubation, freeze the plate at -80°C to lyse the red blood cells.
-
Thaw the plate and add 100 µl of lysis buffer containing SYBR Green I to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Measure fluorescence using a plate reader.
-
Calculate IC50 values by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Generation of Resistant Mutants and Validation via CRISPR/Cas9
This workflow outlines the process of generating GNF179-resistant parasites and validating the role of specific mutations.
Caption: Experimental workflow for identifying and validating GNF179 resistance mutations.
CRISPR/Cas9 Protocol Outline:
-
Design: A specific single-guide RNA (sgRNA) is designed to target a region in the gene of interest (e.g., pfcarl) in a wild-type parasite line (e.g., Dd2 or NF54). A donor DNA template is synthesized containing the desired mutation flanked by homology arms (~500-800 bp) corresponding to the sequences upstream and downstream of the cut site.
-
Vector Construction: The sgRNA is cloned into a U6 promoter-driven expression plasmid. The donor template is cloned into a separate plasmid.
-
Transfection: A two-plasmid system is often used. One plasmid expresses Cas9 and the other contains the sgRNA expression cassette and the donor repair template.[1] These plasmids are co-transfected into uninfected erythrocytes, which are then mixed with a synchronized parasite culture.
-
Selection and Cloning: Transfected parasites are selected using a drug-selectable marker. Once a stable population is established, clonal lines are obtained by limiting dilution.
-
Verification: Successful editing is confirmed by Sanger sequencing of the target locus. The phenotypic consequence (i.e., change in GNF179 susceptibility) is then determined using the SYBR Green I assay.[1]
Protein Localization via Immunofluorescence Assay (IFA)
This protocol is used to determine the subcellular localization of proteins like PfCARL.
Materials:
-
Synchronized P. falciparum culture (schizont stage)
-
Poly-L-lysine coated slides
-
Fixation solution (e.g., 4% paraformaldehyde, 0.0075% glutaraldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 3% BSA in PBS)
-
Primary antibodies (e.g., rabbit anti-PfCARL, mouse anti-ERD2 for cis-Golgi)
-
Fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 594 anti-mouse)
-
DAPI for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Adhere a thin smear of infected red blood cells to a poly-L-lysine coated slide.
-
Fix the cells with fixation solution for 20 minutes at room temperature.
-
Permeabilize the cells with permeabilization solution for 10 minutes.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate with primary antibodies (diluted in blocking solution) overnight at 4°C in a humidified chamber.
-
Wash the slides three times with PBS.
-
Incubate with fluorescently-labeled secondary antibodies and DAPI (diluted in blocking solution) for 1 hour in the dark.
-
Wash the slides three times with PBS.
-
Mount the slides with antifade mounting medium.
-
Visualize using a fluorescence microscope, capturing images in the appropriate channels.
Conclusion
GNF179 represents a promising class of antimalarial compounds with a multi-stage activity profile and a mechanism of action centered on the disruption of the parasite's secretory pathway. Understanding its interaction with PfCARL and the downstream consequences on protein trafficking is crucial for its continued development and for anticipating and overcoming potential resistance. The experimental protocols detailed herein provide a framework for the continued investigation of GNF179 and other imidazolopiperazines, facilitating further research into this important class of antimalarials.
References
- 1. Mutations in the Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL) Confer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL), a Resistance Mechanism for Two Distinct Compound Classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Technical Guide to the Target Identification and Validation of GNF179
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the target identification and validation of GNF179, a potent imidazolopiperazine (IZP) antimalarial compound. It consolidates key findings, presents quantitative data in a structured format, details relevant experimental methodologies, and visualizes complex biological pathways and workflows.
Introduction to GNF179
GNF179 is an optimized 8,8-dimethyl imidazolopiperazine analog with demonstrated potent activity against multiple life cycle stages of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1] It is a close analog of KAF156 (Ganaplacide), a compound that has advanced to clinical trials.[2][3] The imidazolopiperazine class is of significant interest due to its novel mechanism of action, which is crucial in the face of emerging resistance to current antimalarial therapies.[2][4][5] GNF179 exhibits excellent potency against asexual blood stages, liver stages, and also prevents parasite transmission.[2]
Target Identification and Mechanism of Action
While a single, definitive molecular target for GNF179 remains to be conclusively elucidated, a substantial body of evidence points towards the disruption of the parasite's intracellular secretory pathway as its primary mechanism of action.[4][5][6][7]
Key Findings:
-
ER Stress and Protein Trafficking: GNF179 treatment leads to endoplasmic reticulum (ER) stress, inhibiting protein folding, sorting, and trafficking.[3][6][7] This disrupts the establishment of new permeation pathways necessary for parasite survival and proliferation.[4][5][6]
-
Localization: Fluorescently-conjugated GNF179 has been shown to co-localize with ER-tracker dyes in early-stage parasites, supporting the hypothesis that it acts within this compartment.[6][8]
-
Interacting Proteins: Using proteomic affinity chromatography and cellular thermal shift assays (CETSA), a putative dynamin-like GTPase has been identified as a protein that interacts with GNF179.[9] This protein is predicted to be essential in P. falciparum.[9]
-
Metabolic Impact: Untargeted metabolomics studies have shown that GNF179 is a slow-acting compound, eliciting minimal discernible metabolic changes within a 2.5-hour exposure window, in stark contrast to fast-acting drugs like dihydroartemisinin (DHA).[10]
The proposed mechanism involves GNF179 interfering with processes within the ER and Golgi apparatus, leading to an accumulation of misfolded proteins and triggering the unfolded protein response (UPR), which is ultimately detrimental to the parasite.[2]
Resistance Mechanisms
A consistent finding across multiple studies is that resistance to GNF179 and other imidazolopiperazines is primarily mediated by mutations in the P. falciparum cyclic amine resistance locus (PfCARL, PF3D7_0321900).[2][11]
-
PfCARL as a Multidrug Resistance Gene: PfCARL is a protein of unknown function localized to the cis-Golgi apparatus.[2] Mutations in PfCARL have been shown to confer resistance to structurally unrelated compounds, suggesting it functions as a multidrug resistance gene rather than the direct target of GNF179.[2][11]
-
Other Resistance-Associated Genes: In addition to PfCARL, mutations in pfugt (UDP-galactose transporter, PF3D7_1113300) and pfact (acetyl-CoA transporter, PF3D7_1036800) have also been identified in GNF179-resistant parasite lines.[3][12]
The development of resistance through mutations in these genes, which are involved in transport and trafficking, further supports the hypothesis that GNF179's mode of action is related to the secretory pathway.
Quantitative Data Summary
The following tables summarize the reported efficacy and pharmacokinetic properties of GNF179.
Table 1: In Vitro Efficacy of GNF179 against P. falciparum
| Strain/Condition | GNF179 IC₅₀ (nM) | Notes | Reference(s) |
| Asexual Blood Stages | |||
| W2 (multidrug resistant) | 4.8 | [1] | |
| Dd2 (wild-type) | 3.1 - 5.1 | Baseline sensitivity | [2][12] |
| NF54 (wild-type) | 5.5 | Baseline sensitivity | [2] |
| Dd2 + DTT | 0.38 | 5-fold sensitization with UPR induction | [2] |
| NF54 + DTT | 1.2 | [2] | |
| Resistant Lines (CRISPR-edited) | |||
| Dd2 pfcarl I1139K | 1400 | ~275-fold resistance | [2] |
| Dd2 pfugt F37V | 926.4 | 183-fold resistance | [12] |
| Dd2 pfact S242* (stop) | >1800 | >350-fold resistance | [12] |
| Other Stages | |||
| Liver Stage (generic) | 4.5 | [2] | |
| Stage V Gametocytes | 9.0 (EC₅₀) | Potent transmission-blocking activity | [2] |
Table 2: Pharmacokinetic Parameters of GNF179 in Mice
| Route | Dose (mg/kg) | Cₘₐₓ (ng/mL) | T½ (hours) | AUC (ng·h/mL) | F (%) | Reference(s) |
| IV | 3 | 1150 (C₀) | 7.9 | 1580 | N/A | [1] |
| PO | 20 | 560 | 9.6 | 6380 | 51 | [1] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
5.1 In Vitro Drug Susceptibility Testing (SYBR Green I Assay)
This assay is commonly used to determine the 50% inhibitory concentration (IC₅₀) of antimalarial compounds.
-
Parasite Culture: Asynchronous P. falciparum cultures are synchronized at the ring stage using 5% D-sorbitol treatment.
-
Assay Plate Preparation: The compound of interest (GNF179) is serially diluted in culture medium in a 96-well plate.
-
Incubation: Synchronized ring-stage parasites are added to the wells at a starting parasitemia of ~0.5-1% and a hematocrit of 2%. Plates are incubated for 72 hours under standard culture conditions (5% CO₂, 5% O₂, 90% N₂).
-
Lysis and Staining: After incubation, the plates are frozen to lyse the red blood cells. Once thawed, a lysis buffer containing SYBR Green I dye is added to each well. SYBR Green I intercalates with parasite DNA.
-
Fluorescence Reading: The fluorescence intensity is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Fluorescence readings are plotted against the drug concentration, and the IC₅₀ value is calculated using a nonlinear regression model (e.g., log[inhibitor] vs. response).
5.2 Cellular Thermal Shift Assay (CETSA) for Target Identification
CETSA identifies protein targets by observing changes in their thermal stability upon ligand binding.[13][14]
-
Sample Preparation: P. falciparum-infected red blood cells are enriched (e.g., using magnetic separation) and lysed to release parasites.
-
Compound Treatment: The intact parasites or parasite lysate is divided into aliquots and treated with either GNF179 or a vehicle control (e.g., DMSO).
-
Thermal Challenge: The aliquots are heated to a range of different temperatures (for melt curve analysis) or a single specific temperature (for isothermal dose-response). This causes proteins to denature and aggregate.
-
Separation of Soluble Fraction: Samples are centrifuged to pellet the aggregated proteins. The supernatant containing the soluble, non-denatured proteins is collected.
-
Proteomic Analysis (LC-MS/MS):
-
Proteins in the soluble fraction are digested into peptides.
-
Peptides are labeled with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
The labeled peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis: The abundance of each protein in the soluble fraction is quantified across different temperatures and treatment conditions. A protein that binds GNF179 will typically show increased thermal stability (i.e., more of it remains soluble at higher temperatures) compared to the vehicle control. This "thermal shift" identifies it as a potential target.
Conclusion
GNF179 is a powerful antimalarial compound from the imidazolopiperazine class that functions by disrupting the secretory pathway of Plasmodium falciparum, leading to ER stress and parasite death. While a putative dynamin-like GTPase has been identified as an interacting partner, the primary mechanism of resistance involves mutations in the Golgi-localized protein PfCARL, which likely acts as a multidrug resistance factor. The comprehensive data gathered through genetic, proteomic, and cellular assays provide a robust foundation for the continued development of imidazolopiperazines and for anticipating and monitoring potential clinical resistance. The experimental frameworks detailed herein serve as a guide for future research into novel antimalarial compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mutations in the Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL) Confer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. malariaworld.org [malariaworld.org]
- 5. Pan-active imidazolopiperazine antimalarials target the Plasmodium falciparum intracellular secretory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Target Identification and Validation of the Imidazolopiperazine Class of Antimalarials [escholarship.org]
- 10. A conserved metabolic signature associated with response to fast-acting anti-malarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL), a Resistance Mechanism for Two Distinct Compound Classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
GNF179 effect on Plasmodium liver stages
An In-depth Technical Guide on the Effect of GNF179 on Plasmodium Liver Stages
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Malaria eradication efforts are critically dependent on the development of novel therapeutics that target multiple stages of the Plasmodium life cycle, particularly the clinically silent liver stage, to prevent the onset of disease (causal prophylaxis). The imidazolopiperazines (IZPs) represent a promising class of antimalarial compounds with demonstrated activity against liver, blood, and transmission stages. This document provides a detailed technical overview of GNF179, a key representative of the IZP class, focusing on its profound effects on Plasmodium liver stages. We consolidate quantitative data, outline experimental protocols, and visualize its mechanism of action and associated resistance pathways.
Mechanism of Action: Targeting the Secretory Pathway
GNF179 exerts its primary effect by arresting the development of Plasmodium parasites at the earliest stages of liver infection.[1] High-resolution microscopy reveals that parasites treated with GNF179 fail to develop beyond the initial small, rounded trophozoite stage, an effect observed even earlier than that of established antimalarials like atovaquone.[1]
The molecular mechanism is distinct from many known antimalarials. GNF179 does not target the parasite's cytochrome bc1 complex or rapidly inhibit protein biosynthesis in the same manner as cycloheximide.[1] Instead, accumulating evidence points towards the parasite's intracellular secretory pathway as the primary target.[2][3] Studies using fluorescently-conjugated GNF179 show that the compound localizes to the endoplasmic reticulum (ER) in early-stage parasites.[2][3][4][5] Treatment with IZPs like GNF179 leads to ER expansion, inhibits protein trafficking, and blocks the establishment of new permeation pathways essential for parasite survival and growth within the hepatocyte.[2][3] This disruption of the ER and Golgi-related processes ultimately halts parasite development.
References
- 1. Imaging of Plasmodium liver stages to drive next-generation antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pan-active imidazolopiperazine antimalarials target the Plasmodium falciparum intracellular secretory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
GNF179's Potent Campaign Against Asexual Malaria Parasites: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the antimalarial compound GNF179 and its activity against the asexual blood stages of Plasmodium falciparum, the deadliest species of malaria parasite. Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action.
GNF179, an imidazolopiperazine compound, has demonstrated potent low nanomolar efficacy against asexual blood stages of P. falciparum.[1] Its unique mechanism of action, targeting the parasite's secretory pathway, offers a promising avenue for the development of new antimalarial therapies, particularly in the face of growing resistance to existing drugs.
Quantitative Efficacy of GNF179
The inhibitory activity of GNF179 has been quantified across various strains of P. falciparum, including both drug-sensitive and drug-resistant lines. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values consistently highlight its potent parasiticidal effects.
| Strain | Resistance Phenotype | IC50 (nM) | EC50 (nM) | Reference |
| Dd2 | Chloroquine-resistant, Pyrimethamine-resistant | 3.1 ± 0.25 | - | [1] |
| NF54 | Drug-sensitive | 5.5 ± 0.39 | 9 | [1] |
| KAD452-R3 | KAF156-resistant (pfcarl mutations) | - | >10,000 | [2][3] |
| Dd2 pfcarl P822L | GNF179-selected mutant | >300 | - | [1] |
| Dd2 pfcarl S1076I | GNF179-selected mutant | >300 | - | [1] |
| NF54 pfcarl L830V | CRISPR-edited mutant | - | 2550 | [1] |
Table 1: In Vitro Activity of GNF179 Against Asexual Blood Stages of P. falciparum
Data compiled from multiple studies illustrates the potent low-nanomolar activity of GNF179 against wild-type parasite strains. Notably, resistance to GNF179 is strongly associated with mutations in the P. falciparum cyclic amine resistance locus (pfcarl), leading to a significant increase in IC50 and EC50 values.[1][2]
| Compound Conjugate | Wild-Type (nM) | KAF156-Resistant (KAD452-R3) (nM) | Reference |
| GNF179 | 5 | >10,000 | [2][4] |
| GNF179-Coumarin1 | 1200 | >10,000 | [2][3][4] |
| GNF179-NBD | 19 | >10,000 | [2][3][4] |
Table 2: Activity of GNF179 and its Fluorescent Conjugates
Fluorescently-tagged versions of GNF179, while showing reduced potency compared to the parent compound, retain their mechanism of action, as evidenced by the cross-resistance observed in the KAF156-resistant strain.[3][4]
Mechanism of Action: Disruption of the Secretory Pathway
GNF179 exerts its antimalarial effect by targeting the intracellular secretory pathway of the parasite, leading to endoplasmic reticulum (ER) stress and the inhibition of protein trafficking.[2][5] This disruption prevents the proper sorting and export of proteins essential for parasite survival and the remodeling of the host red blood cell.
The compound has been shown to localize to the ER of early-stage parasites.[2][3] Treatment with GNF179 results in the accumulation of ubiquitinated proteins, a hallmark of ER stress, and morphological changes including ER expansion.[4] This mode of action is distinct from many current antimalarials that target processes like hemoglobin digestion or folate synthesis.
Caption: Proposed mechanism of action for GNF179 in P. falciparum.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of GNF179.
In Vitro Asexual Blood Stage Susceptibility Assay (SYBR Green I-based)
This assay is widely used to determine the IC50 values of antimalarial compounds.
1. Parasite Culture:
-
P. falciparum strains are maintained in continuous culture in human O+ erythrocytes at 5% hematocrit in RPMI-1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 50 µg/mL hypoxanthine.
-
Cultures are incubated at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Parasite cultures are synchronized at the ring stage by two consecutive treatments with 5% D-sorbitol.
2. Assay Procedure:
-
A stock solution of GNF179 is prepared in dimethyl sulfoxide (DMSO).
-
Serial two-fold dilutions of GNF179 are prepared in culture medium in a 96-well black, clear-bottom microtiter plate.
-
Synchronized ring-stage parasites are added to the wells to achieve a final parasitemia of 0.5% and a hematocrit of 2%.
-
The plate is incubated for 72 hours under the standard culture conditions.
-
Following incubation, the plate is frozen at -80°C to lyse the red blood cells.
-
The plate is thawed, and 100 µL of SYBR Green I lysis buffer (containing 0.2 µL/mL SYBR Green I) is added to each well.
-
The plate is incubated in the dark at room temperature for 1 hour.
-
Fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
Caption: Workflow for the SYBR Green I-based susceptibility assay.
Protein Export Inhibition Assay
This assay assesses the effect of GNF179 on the trafficking of parasite proteins to the host red blood cell.
1. Parasite Line:
-
A P. falciparum line expressing a reporter protein fused to Green Fluorescent Protein (GFP) and a PEXEL export signal (e.g., KAHRP-GFP) is used.
2. Treatment and Imaging:
-
Synchronized ring-stage parasites are treated with a sublethal concentration of GNF179 (e.g., 5 nM for sensitive strains) or a vehicle control (DMSO) for 16-24 hours.
-
At the trophozoite stage, the infected red blood cells are harvested.
-
For immunofluorescence, the cells are fixed, permeabilized, and stained with primary antibodies against GFP and ER-resident proteins (e.g., PfPDI) or Golgi markers (e.g., PfERD2).
-
Fluorescently labeled secondary antibodies are used for detection.
-
Cells are imaged using confocal microscopy to observe the localization of the GFP-tagged reporter protein.
3. Analysis:
-
In untreated parasites, the GFP signal is expected to be observed in the red blood cell cytoplasm, indicating successful export.
-
In GNF179-treated parasites, inhibition of protein export results in the accumulation of the GFP signal within the parasite, often co-localizing with ER or Golgi markers.
Caption: Experimental workflow for the protein export inhibition assay.
References
GNF179: A Technical Guide to its Transmission-Blocking Potential in Malaria
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core scientific data and methodologies surrounding GNF179, an imidazolopiperazine compound with significant potential as a transmission-blocking agent in the fight against malaria. This document provides a consolidated resource for researchers and drug development professionals, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action.
Executive Summary
GNF179, a close analog of the clinical candidate ganaplacide (KAF156), demonstrates potent activity against multiple life-cycle stages of Plasmodium falciparum, including the sexual stages responsible for transmission from human to mosquito. Its primary mechanism of action involves the disruption of the parasite's intracellular secretory pathway, leading to endoplasmic reticulum (ER) stress and the inhibition of essential protein trafficking. This multifaceted activity profile makes GNF179 a compelling subject for ongoing malaria eradication research.
Data Presentation: In Vitro Efficacy of GNF179
The following tables summarize the in vitro activity of GNF179 against asexual and sexual stages of P. falciparum.
Table 1: In Vitro Activity of GNF179 against Asexual Stages of Plasmodium falciparum
| Parasite Strain | Assay Method | IC50 (nM) | Reference |
| Dd2 (drug-resistant) | SYBR Green I | 3.1 ± 0.25 | [1] |
| NF54 (drug-sensitive) | SYBR Green I | 5.5 ± 0.39 | [1] |
| W2 (multidrug-resistant) | Not Specified | 4.8 | [2] |
Table 2: In Vitro and Ex Vivo Activity of GNF179 against Sexual Stages (Gametocytes) of Plasmodium falciparum
| Parasite Stage/Isolate | Assay Method | Endpoint | Concentration for Complete Inhibition | Reference |
| Stage V Gametocytes | Cellular Assay | EC50 | 9 nM | [1] |
| Field-isolated Gametocytes | Ex Vivo DMFA | Oocyst Formation | 5 nM | [3] |
Experimental Protocols
Asexual Stage Drug Susceptibility Testing: SYBR Green I-Based Assay
This protocol is a widely used method to determine the 50% inhibitory concentration (IC50) of antimalarial compounds against the asexual blood stages of P. falciparum.
a. Parasite Culture:
-
P. falciparum strains (e.g., Dd2, NF54) are maintained in continuous culture in human O+ erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Cultures are synchronized at the ring stage prior to the assay.
b. Assay Procedure:
-
Serially dilute GNF179 in complete culture medium in a 96-well plate.
-
Add synchronized ring-stage parasites at a final parasitemia of 0.5-1% and a hematocrit of 2%.
-
Incubate the plates for 72 hours under standard culture conditions.
-
After incubation, lyse the red blood cells by adding a lysis buffer containing SYBR Green I dye. SYBR Green I intercalates with parasite DNA.
-
Measure fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Calculate IC50 values by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Gametocyte Viability and Transmission-Blocking Assays
This assay assesses the direct effect of GNF179 on the viability of mature, transmissible stage V gametocytes.
a. Gametocyte Production:
-
Induce gametocytogenesis in P. falciparum cultures.
-
Mature gametocytes to stage V over approximately 12-14 days.
b. Assay Procedure:
-
Purify mature stage V gametocytes.
-
Expose the gametocytes to serial dilutions of GNF179 for a defined period (e.g., 48 hours).
-
Assess gametocyte viability using methods such as:
-
ATP quantification: Measure the intracellular ATP levels, which correlate with cell viability.
-
Flow cytometry: Use fluorescent viability dyes to differentiate between live and dead gametocytes.
-
Microscopy: Morphological assessment of gametocyte integrity.
-
-
Determine the 50% effective concentration (EC50) from the dose-response curve.
The SMFA and its ex vivo adaptation, the DMFA, are the gold-standard assays to evaluate the transmission-blocking activity of a compound.[4][5][6]
a. Assay Components:
-
Mature P. falciparum stage V gametocytes (from in vitro culture or field isolates).
-
Anopheles mosquitoes (e.g., Anopheles stephensi or Anopheles gambiae).
-
Membrane feeding apparatus.
b. Assay Procedure:
-
Mix mature gametocytes with human erythrocytes and serum to create an infectious blood meal.
-
Add GNF179 at various concentrations to the blood meal. A control group receives the vehicle (e.g., DMSO) only.
-
Allow mosquitoes to feed on the blood meal through an artificial membrane for a defined period.
-
Maintain the engorged mosquitoes for 7-10 days to allow for oocyst development in the midgut.
-
Dissect the mosquito midguts and stain with mercurochrome to visualize and count the oocysts.
-
Determine the transmission-blocking activity by comparing the number of oocysts in the GNF179-treated groups to the control group. The percentage reduction in oocyst intensity and prevalence is calculated. A study using an ex vivo DMFA with field-isolated gametocytes demonstrated that GNF179 completely inhibited oocyst formation at a concentration of 5 nM.[3]
Protein Export Inhibition Assay
This assay investigates the effect of GNF179 on the trafficking of parasite proteins to the host red blood cell.
a. Transgenic Parasite Line:
-
Utilize a P. falciparum line expressing a reporter protein (e.g., Green Fluorescent Protein - GFP) fused to a parasite protein that is normally exported into the red blood cell.
b. Assay Procedure:
-
Synchronize the transgenic parasites at the ring or early trophozoite stage.
-
Treat the parasites with GNF179 at a concentration known to affect parasite growth. Include a known protein export inhibitor (e.g., Brefeldin A) as a positive control.
-
Incubate for a period that allows for protein expression and export (e.g., 18-24 hours).
-
Observe the localization of the GFP-tagged protein using fluorescence microscopy.
-
Inhibition of protein export is indicated by the retention of the fluorescent signal within the parasite, whereas in untreated controls, the signal is observed in the red blood cell cytoplasm.
Mechanism of Action: Signaling Pathways and Workflows
GNF179's primary mechanism of action is the disruption of the Plasmodium falciparum intracellular secretory pathway.[7] This leads to an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER), inducing ER stress and ultimately inhibiting the export of proteins essential for parasite survival and host cell remodeling.
Caption: Mechanism of GNF179 action on the Plasmodium secretory pathway.
The imidazolopiperazines, including GNF179, are thought to interfere with protein folding, sorting, and trafficking within the ER. This disruption leads to the accumulation of misfolded proteins, triggering the unfolded protein response (UPR) and causing ER stress. The subsequent inhibition of protein export prevents the parasite from modifying the host red blood cell, a process crucial for nutrient uptake and immune evasion, ultimately leading to parasite death.
Caption: Experimental workflow for the Standard Membrane Feeding Assay (SMFA).
This workflow outlines the key steps in assessing the transmission-blocking potential of GNF179 using the gold-standard SMFA. The process begins with the culture of mature gametocytes, which are then mixed with blood and treated with GNF179 before being fed to mosquitoes. After an incubation period, the mosquito midguts are dissected to quantify oocyst formation, providing a direct measure of the compound's ability to block transmission.
Conclusion
GNF179 exhibits potent transmission-blocking activity against Plasmodium falciparum by disrupting the parasite's essential secretory pathway. The data and methodologies presented in this guide underscore its significance as a tool for research and a potential lead for the development of novel antimalarial therapies aimed at eradicating malaria. Further investigation into its precise molecular targets and mechanisms of resistance will be crucial for its future development.
References
- 1. journals.plos.org [journals.plos.org]
- 2. Alternative Protein Secretion in the Malaria Parasite Plasmodium falciparum | PLOS One [journals.plos.org]
- 3. A Novel Ex Vivo Drug Assay for Assessing the Transmission-Blocking Activity of Compounds on Field-Isolated Plasmodium falciparum Gametocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of the transmission blocking activity of antimalarial compounds by membrane feeding assays using natural Plasmodium falciparum gametocyte isolates from West-Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Standard Membrane Feeding Assay for the Detection of Plasmodium falciparum Infection in Anopheles Mosquito Vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pan-active imidazolopiperazine antimalarials target the Plasmodium falciparum intracellular secretory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of SEY1 Protein in GNF179 Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNF179, a potent imidazolopiperazine analog, has demonstrated significant antimalarial activity. Recent research has elucidated that its mechanism of action is intrinsically linked to the Plasmodium SEY1 protein, a dynamin-like GTPase crucial for maintaining the structural integrity of the endoplasmic reticulum (ER). This technical guide provides an in-depth analysis of the interaction between GNF179 and SEY1, summarizing key quantitative data, detailing experimental protocols used to uncover this relationship, and visualizing the associated biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in parasitology and drug development, offering insights into a novel druggable target for antimalarial therapies.
Introduction to GNF179 and SEY1
GNF179 is an orally active antimalarial compound with potent activity against multiple stages of the Plasmodium life cycle, including drug-resistant strains.[1][2][3] Its mode of action has been a subject of intense investigation, with initial studies pointing towards disruption of the parasite's secretory pathway and induction of ER stress.[4][5][6]
SEY1, or Synthetic Enhancer of YOP1, is a dynamin-like GTPase that plays a critical role in homotypic fusion of ER membranes.[7][8][9][10][11] This process is essential for maintaining the tubular network structure of the ER.[8][12] SEY1 homologues are found in various organisms, including yeast (Saccharomyces cerevisiae) and the malaria parasite, Plasmodium falciparum.[7][12] In P. falciparum, SEY1 has been identified as an essential gene, making it an attractive target for therapeutic intervention.[7][13]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the interaction between GNF179 and SEY1.
Table 1: In Vitro Potency of GNF179
| Parameter | Value | Organism/Strain | Reference |
| IC50 | 4.8 nM | P. falciparum (W2, multidrug-resistant) | [1] |
| IC50 (unmodified) | 5 nM | P. falciparum | [14] |
| IC50 (NBD-conjugated) | 19 nM | P. falciparum | [14] |
| IC50 (Coumarin-1-conjugated) | 1.2 µM | P. falciparum | [14] |
| EC50 (WT Gametocytes) | 9 nM | P. falciparum (NF54) | [2] |
| EC50 (PfCARL L830V Gametocytes) | 2.55 µM | P. falciparum (NF54) | [2] |
Table 2: Effect of GNF179 on Plasmodium vivax SEY1 (PvSEY1) GTPase Activity
| Condition | GTPase Activity | Reference |
| PvSEY1-myc lysate | Baseline | [7] |
| + 125 µM GNF179 | Significantly inhibited | [7] |
| + 125 µM Artemisinin (control) | No significant inhibition | [7] |
Table 3: Morphological Changes in P. falciparum upon GNF179 Treatment
| Organelle | Observation | Mean Distance from Nucleus (DMSO) | Mean Distance from Nucleus (GNF179) | Reference |
| Endoplasmic Reticulum | Altered morphology | N/A | N/A | [7] |
| Golgi Apparatus | Detached from the nucleus | 0.466 µm +/- 0.591 µm | 1.46 µm +/- 0.96 µm | [7] |
Signaling and Functional Pathways
The interaction between GNF179 and SEY1 disrupts the normal functioning of the ER, a critical organelle for protein synthesis and lipid metabolism.
SEY1-Mediated Endoplasmic Reticulum Fusion
SEY1 facilitates the fusion of ER membranes through a GTP-dependent mechanism. This process is vital for maintaining the interconnected tubular network of the ER.
Caption: SEY1-mediated ER membrane fusion pathway and its inhibition by GNF179.
GNF179's Impact on the Secretory Pathway
By inhibiting SEY1, GNF179 causes significant stress on the ER, leading to downstream effects on protein trafficking and the morphology of the Golgi apparatus. This disruption of the secretory pathway is a key contributor to the compound's antimalarial activity.
Caption: The downstream effects of GNF179 on the parasite's secretory pathway.
Experimental Protocols
The identification of SEY1 as the target of GNF179 was the result of a multi-faceted approach employing cutting-edge experimental techniques.
Target Identification Workflow
A combination of chemical genetics and proteomic affinity chromatography was used to pinpoint SEY1 as a primary target of GNF179.[7][13][15]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mutations in the Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL) Confer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ganaplacide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. malariaworld.org [malariaworld.org]
- 6. researchgate.net [researchgate.net]
- 7. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The dynamin-like GTPase Sey1p mediates homotypic ER fusion in S. cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SEY1 | SGD [yeastgenome.org]
- 10. The dynamin-like GTPase Sey1p mediates homotypic ER fusion in S. cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. uniprot.org [uniprot.org]
- 13. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pan-active imidazolopiperazine antimalarials target the Plasmodium falciparum intracellular secretory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Target Identification and Validation of the Imidazolopiperazine Class of Antimalarials [escholarship.org]
GNF179's Impact on Parasite Endoplasmic Reticulum Stress: A Technical Guide
Executive Summary: The imidazolopiperazine (IZP) GNF179 is a potent, multi-stage antimalarial compound. Its mechanism of action is distinct from classical antimalarials, centering on the disruption of the parasite's secretory pathway. Evidence indicates that GNF179 localizes to the endoplasmic reticulum (ER), where it inhibits protein trafficking, leading to ER stress and the accumulation of unfolded proteins. This ultimately overwhelms the parasite's minimal Unfolded Protein Response (UPR) capacity, resulting in cell death. Chemical induction of the UPR sensitizes parasites to GNF179, confirming the link between its antimalarial activity and the integrity of the ER and protein export pathways. This document provides a technical overview of these processes, supported by quantitative data, experimental protocols, and pathway visualizations.
Introduction to GNF179 and the Parasite Secretory Pathway
GNF179 is a member of the imidazolopiperazine (IZP) class of compounds, which includes the clinical candidate KAF156 (Ganaplacide).[1][2] These molecules exhibit potent activity against multiple life-cycle stages of Plasmodium parasites, including asexual blood stages, liver stages, and transmission stages (gametocytes).[1] A key feature of the Plasmodium parasite's lifecycle within human erythrocytes is its extensive remodeling of the host cell. To achieve this, the parasite exports hundreds of proteins, placing a heavy reliance on its secretory pathway, which begins in the endoplasmic reticulum (ER).[3] The ER is responsible for the correct folding and modification of these secreted and membrane-bound proteins. Any disruption to this pathway can induce ER stress, a state characterized by the accumulation of misfolded or unfolded proteins.[4]
Mechanism of Action: Targeting the ER and Protein Trafficking
GNF179's primary mechanism of action involves the disruption of the parasite's intracellular secretory pathway.[5][6] Cellular localization studies using fluorescently-conjugated GNF179 have demonstrated that the compound co-localizes with ER-tracker dyes, confirming its accumulation in the parasite's endoplasmic reticulum.[7][8]
Upon localization to the ER, GNF179 is understood to:
-
Inhibit Protein Sorting and Trafficking: The compound prevents the proper sorting and transport of newly synthesized proteins.[5][6]
-
Block Protein Export: Treatment with GNF179 leads to the accumulation of proteins within the parasite, indicating an impairment of protein export from the ER/Golgi complex.[7]
-
Cause ER Expansion: The disruption of protein trafficking and subsequent accumulation of cargo leads to a noticeable expansion of the ER.[2]
This cascade of effects suggests that GNF179 does not have a single protein target but rather disrupts a crucial process within the secretory pathway, leading to a lethal bottleneck in protein export.
Induction of Endoplasmic Reticulum Stress
The blockage of protein trafficking by GNF179 inevitably leads to an accumulation of unfolded or misfolded proteins within the ER lumen, a condition known as ER stress.[5]
3.1 The Parasite Unfolded Protein Response (UPR)
In most eukaryotes, ER stress activates a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore homeostasis by upregulating ER chaperones, enhancing protein degradation pathways, and transiently attenuating protein translation.[4] However, bioinformatic analyses reveal that Plasmodium falciparum lacks the canonical transcriptional arms of the UPR.[9] The parasite does possess a PERK-like kinase, which can phosphorylate the eukaryotic initiation factor 2 alpha (eIF2α).[3] This phosphorylation leads to a global attenuation of protein synthesis, buying the cell time to resolve the stress.[3][9] Due to its lack of a robust transcriptional response, the parasite is considered hypersensitive to ER stress.[3][9]
3.2 Evidence for GNF179-Induced ER Stress
The link between GNF179's activity and ER stress is strongly supported by chemical sensitization experiments. Inducing a mild ER stress in parasites using dithiothreitol (DTT), a reducing agent that disrupts protein disulfide bond formation, significantly enhances their sensitivity to GNF179.[1] This suggests that the parasite's ability to cope with GNF179 is dependent on its protein-folding capacity; when that capacity is already compromised by DTT, the effects of GNF179 become more potent.[1] Conversely, parasite lines with mutations in the P. falciparum cyclic amine resistance locus (pfcarl), a Golgi-localized protein implicated in drug resistance, do not exhibit this sensitization, further linking the drug's mechanism to the secretory pathway.[1]
Quantitative Analysis of GNF179 Activity
The potency of GNF179 has been quantified in several studies, highlighting its efficacy and the impact of ER stress on its activity.
Table 1: In Vitro Potency of GNF179 against P. falciparum
| Parasite Stage / Strain | Assay Type | IC50 / EC50 (nM) | Reference |
|---|---|---|---|
| Asexual Blood Stage (General) | - | ~6 | [1] |
| Asexual Blood Stage (W2 Strain) | - | 4.8 | [10] |
| Stage V Gametocytes | MitoTracker Viability | 9 |[1] |
Table 2: Sensitization of Wild-Type P. falciparum to GNF179 under DTT-Induced ER Stress
| Parasite Strain | Condition | GNF179 IC50 (nM) | Fold Sensitization | Reference |
|---|---|---|---|---|
| Dd2 | GNF179 alone | 3.1 ± 0.25 | - | [1] |
| Dd2 | GNF179 + 200 nM DTT | 0.38 ± 0.1 | ~8x | [1] |
| NF54 | GNF179 alone | 5.5 ± 0.39 | - | [1] |
| NF54 | GNF179 + 200 nM DTT | 1.2 ± 0.22 | ~5x |[1] |
Key Experimental Methodologies
5.1 Parasite Culture and Drug Susceptibility Assays
-
Parasite Culture: P. falciparum strains are maintained in vitro in human erythrocytes (O+) at a defined hematocrit (e.g., 2-4%) in RPMI 1640 medium supplemented with AlbuMAX or human serum, under a low-oxygen gas mixture (e.g., 5% CO₂, 5% O₂, 90% N₂) at 37°C.[1][11]
-
SYBR Green I Assay: This is the standard method for determining IC50 values. Asynchronous or synchronized ring-stage parasites are plated in 96-well plates with serial dilutions of the test compound (e.g., GNF179). After a 72-hour incubation, a lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added. The fluorescence, which is proportional to the amount of parasite DNA and thus parasite growth, is measured using a plate reader (excitation ~485 nm, emission ~530 nm).[1][12][13] IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
5.2 ER Stress Induction and Analysis
-
Chemical Induction: To induce ER stress, parasite cultures are pre-exposed to a low concentration of Dithiothreitol (DTT), typically 200 nM, for a short period (e.g., 4 hours) before the addition of GNF179.[1] Higher concentrations (e.g., 10 mM for 1 hour) can be used to study the parasite's acute response to severe ER stress.[9][14]
-
Analysis of UPR Markers: The activation of the parasite's UPR can be assessed by Western blot analysis for the phosphorylation of eIF2α using a phospho-specific antibody.[9]
5.3 Cellular Localization Studies
-
Methodology: Live-cell fluorescence microscopy is used to determine the subcellular localization of GNF179.
-
Protocol: Parasites are incubated with a fluorescently labeled version of GNF179 (e.g., GNF179-NBD or GNF179-Coumarin1) and a commercially available live-cell organelle stain, such as ER-Tracker™ Red.[2][7] After a short incubation (e.g., 30 minutes), the parasites are washed, and images are captured using a fluorescence microscope to assess the colocalization of the signals.[7]
Visualized Pathways and Workflows
Caption: GNF179 inhibits the secretory pathway, causing ER stress and parasite death.
Caption: Workflow for assessing GNF179 sensitization under induced ER stress.
Caption: GNF179-induced stress overwhelms the parasite's limited UPR capacity.
Conclusion
GNF179 represents a class of antimalarials with a novel mechanism of action centered on the disruption of the parasite's secretory pathway. By localizing to the ER and inhibiting protein trafficking, it induces a state of ER stress that the parasite is ill-equipped to handle due to its minimal UPR. The resulting accumulation of unfolded proteins is cytotoxic, leading to parasite death. The potent, multi-stage activity of GNF179 underscores the parasite's reliance on a high-fidelity secretory system and validates this pathway as a key target for the development of next-generation antimalarial therapies.
References
- 1. Mutations in the Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL) Confer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pan-active imidazolopiperazine antimalarials target the Plasmodium falciparum intracellular secretory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unfolded Protein Response in Malaria Parasite [etd.iisc.ac.in]
- 4. Frontiers | Endoplasmic Reticulum Stress, a Target for Drug Design and Drug Resistance in Parasitosis [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Endoplasmic Reticulum Stress Triggers Gametocytogenesis in the Malaria Parasite - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iddo.org [iddo.org]
- 13. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Oral Administration of GNF179 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the oral administration of the imidazolopiperazine compound GNF179 in mouse models of parasitic diseases. The information compiled is intended to guide preclinical research into the efficacy, pharmacokinetics, and mechanism of action of this promising antimalarial candidate.
Application Note 1: Antimalarial Efficacy in Plasmodium Infection Models
GNF179, a member of the imidazolopiperazine (IZP) class, has demonstrated potent activity against multiple life-cycle stages of Plasmodium parasites, making it a subject of significant interest for both treatment and prophylactic applications.
Data Presentation: In Vivo Efficacy and Pharmacokinetics
The following tables summarize key quantitative data for imidazolopiperazine compounds in mouse models. While specific data for GNF179 is limited in publicly available literature, data from closely related analogs within the same class provide a strong indication of its expected performance.
Table 1: In Vivo Antimalarial Efficacy of Imidazolopiperazines (Oral Administration)
| Mouse Model | Parasite Species | Dosing Regimen | Efficacy Endpoint | Result | Citation |
| N/A | Plasmodium spp. | 10 mg/kg (single dose) | Prophylaxis | Complete protection from mosquito-borne infection | |
| Swiss Mice | P. berghei | 100 mg/kg (single dose) | Parasitemia Reduction (4-Day Test) | 99.4% reduction | [1] |
| Swiss Mice | P. berghei | 30 mg/kg (single dose) | Parasitemia Reduction (4-Day Test) | 99.5% reduction | [2] |
| Swiss Mice | P. berghei | 2.2 mg/kg | ED₉₉ (99% Effective Dose) | 2.2 mg/kg | [2] |
| Swiss Mice | P. berghei | 26.5 mg/kg | ED₉₉ (99% Effective Dose) | 26.5 mg/kg (unsubstituted core analog) | [2] |
Table 2: Representative Pharmacokinetic Parameters of an Imidazolopiperazine in Rats (Oral Administration)
| Parameter | Value |
| Dose | 10 mg/kg |
| Cmax | 32.2 ng/mL |
| Tmax | N/A |
| AUC | N/A |
| Oral Bioavailability (F%) | 6.91% |
| Half-life (t½) | 3.67 hours |
| Note: This data is for a related chalcone compound and is provided for context on typical oral PK studies; specific GNF179 mouse PK data is not publicly available.[3] |
Experimental Protocols
Protocol 1: GNF179 Formulation for Oral Administration
For preclinical studies, a compound's formulation is critical for ensuring consistent delivery and absorption. Based on protocols for other imidazolopiperazines, the following vehicle is recommended.
-
Vehicle Composition:
-
Alternative Vehicle:
-
Preparation Steps:
-
Weigh the required amount of GNF179 powder based on the desired concentration and dosing volume (typically 5-10 mL/kg body weight).
-
If using the PEG300/D5W vehicle, first dissolve the GNF179 powder in PEG300. Gentle warming and vortexing may be required to fully dissolve the compound.
-
Once dissolved, add the D5W solution to the correct volume and mix thoroughly to create a homogenous solution.
-
Prepare the formulation fresh on the day of dosing.
-
Protocol 2: Standard Procedure for Oral Gavage in Mice
Oral gavage is a standard method for precise oral administration of compounds.
-
Materials:
-
Procedure:
-
Weigh the mouse to calculate the precise dosing volume (not to exceed 10 mL/kg).[5]
-
Properly restrain the mouse by scruffing the skin over the shoulders to immobilize the head and body. The head should be gently extended back to create a straight line through the neck and esophagus.[1]
-
Measure the gavage needle externally from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Mark this depth on the needle.[1]
-
Fill the syringe with the calculated volume of GNF179 formulation and attach the gavage needle.
-
Gently insert the needle into the mouth, slightly to one side, and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance. If any resistance is felt, withdraw and re-insert.[1]
-
Once the needle reaches the pre-measured depth, slowly depress the syringe plunger to administer the solution.
-
Gently remove the needle along the same path of insertion.
-
Monitor the mouse for 5-10 minutes post-procedure for any signs of distress.[5]
-
Protocol 3: Plasmodium berghei 4-Day Suppressive Test
This is the standard preclinical test to determine the in vivo efficacy of blood-stage antimalarials.
-
Model: Swiss Webster or ICR mice.
-
Infection:
-
Obtain P. berghei (chloroquine-sensitive strain, e.g., ANKA) infected blood from a donor mouse with 20-30% parasitemia.
-
Dilute the infected blood in a suitable medium (e.g., Alsever's solution or saline) so that the final inoculum contains 1 x 10⁷ parasitized red blood cells in 0.2 mL.[6]
-
Inject each mouse intraperitoneally (IP) with 0.2 mL of the inoculum (Day 0).[6]
-
-
Treatment:
-
Efficacy Assessment:
-
On Day 4, prepare thin blood smears from the tail vein of each mouse.
-
Stain the smears with Giemsa.
-
Determine the percentage of parasitized red blood cells (% parasitemia) by counting at least 1000 total red blood cells under a microscope.
-
Calculate the percent suppression of parasitemia for each treatment group relative to the vehicle control group.[4]
-
Monitor mice daily for mean survival time.
-
Protocol 4: P. falciparum Efficacy Test in Humanized Mice
This model allows for the testing of compounds against the primary human malaria parasite.
-
Model: Immunodeficient mice (e.g., NOD-scid IL2Rγnull) engrafted with human red blood cells (huRBCs).
-
Engraftment and Infection:
-
Engraft mice with human erythrocytes via daily intraperitoneal injections until a stable chimerism of >40% huRBCs is achieved.
-
Infect the engrafted mice by intravenous (IV) injection of P. falciparum (e.g., 3D7 strain) infected huRBCs.
-
Monitor parasitemia daily by Giemsa-stained blood smears until it reaches approximately 1-2%.
-
-
Treatment and Assessment:
-
Once the infection is established, initiate oral treatment with GNF179 as described in Protocol 2.
-
Administer treatment daily for 4-7 days.
-
Monitor parasitemia daily to determine the rate of parasite clearance.
-
Calculate efficacy based on the reduction in parasitemia compared to vehicle-treated controls.
-
Mandatory Visualizations
Caption: Proposed mechanism of action for GNF179 in Plasmodium.
Caption: Workflow for the P. berghei 4-day suppressive test.
Application Note 2: Evaluation in Cryptosporidium Infection Models (Hypothetical Application)
While GNF179 is primarily characterized as an antimalarial, its mechanism targeting fundamental cellular processes in apicomplexans suggests potential broader activity. Researchers may wish to evaluate GNF179 against Cryptosporidium, a related protozoan parasite that causes severe diarrheal disease.
Note: To date, there is no specific published data on the oral administration of GNF179 for treating cryptosporidiosis in mouse models. The following protocols are standard methods used to test novel compounds against Cryptosporidium parvum.[7][8]
Experimental Protocols
Protocol 5: Cryptosporidium parvum Infection in Neonatal Mice
Neonatal mice are highly susceptible to C. parvum infection and are a standard model for efficacy testing.
-
Model: Neonatal Swiss Webster or BALB/c mice (4-7 days old).[7]
-
Inoculum:
-
Obtain viable C. parvum oocysts (e.g., Iowa strain).
-
Prepare an inoculum of 1 x 10⁵ to 1 x 10⁶ oocysts in 50 µL of phosphate-buffered saline (PBS).
-
-
Infection:
-
Administer 50 µL of the oocyst suspension to each neonatal mouse via oral gavage using a flexible tube to prevent injury.
-
Return pups to their dam. The infection will establish in the small intestine.
-
-
Treatment:
-
Initiate oral treatment with GNF179 (formulated as in Protocol 1) at a designated time post-infection (e.g., 3 days post-infection).
-
Administer treatment daily for a specified duration (e.g., 7-10 consecutive days).[7]
-
-
Efficacy Assessment:
-
At the end of the treatment period, euthanize the mice.
-
Collect the entire small intestine for histological analysis or the intestinal contents for oocyst counting.
-
Quantify the parasite burden by counting oocysts per intestinal section or via qPCR of parasite-specific genes.
-
Efficacy is determined by the reduction in parasite load compared to a vehicle-treated control group.[7][8]
-
Mandatory Visualization
Caption: Workflow for testing GNF179 in a neonatal mouse model of cryptosporidiosis.
References
- 1. Imidazolopiperazines: Hit to Lead Optimization of New Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mmv.org [mmv.org]
- 5. Evaluation of Antimalarial Activity of 80% Methanolic Root Extract of Dorstenia barnimiana Against Plasmodium berghei–Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy of mangiferin against Cryptosporidium parvum in a neonatal mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
GNF179 for In Vivo Malaria Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNF179, a potent imidazolopiperazine analog, has demonstrated significant promise as a preclinical antimalarial candidate. It exhibits activity against multiple life-cycle stages of Plasmodium parasites, including asexual blood stages, liver stages, and gametocytes, making it a potential tool for both treatment and transmission-blocking strategies. This document provides detailed application notes and protocols for the use of GNF179 in in vivo malaria studies, with a focus on dosage, experimental setup, and relevant biological pathways.
Introduction
GNF179 is a close analog of ganaplacide (KAF156), a compound that has advanced to clinical trials. Like other imidazolopiperazines, GNF179's mechanism of action is associated with the disruption of the parasite's intracellular secretory pathway, leading to endoplasmic reticulum (ER) stress.[1][2][3] This novel mechanism makes it a valuable research tool and a potential drug candidate, particularly in the context of emerging resistance to current antimalarial therapies. In vivo studies in murine models have established its efficacy in preventing and treating malaria infections.[1][2]
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy of GNF179 in various experimental settings.
Table 1: In Vitro Efficacy of GNF179 against Plasmodium falciparum
| Parasite Strain | IC50 (nM) | Assay Type | Reference |
| Dd2 (chloroquine-resistant) | 3.1 ± 0.25 | SYBR Green I | [1] |
| NF54 (wild-type) | 5.5 ± 0.39 | SYBR Green I | [1] |
| KAD452-R3 (KAF156-resistant) | >1000 | SYBR Green I | [2] |
Table 2: In Vivo and Ex Vivo Efficacy of GNF179
| Study Type | Animal Model/System | Parasite Stage | Dosage/Concentration | Observed Effect | Reference |
| Prophylaxis | Mouse | Sporozoites | 10 mg/kg (single oral dose) | Prevention of malaria development | [1][2] |
| Transmission Blocking | Ex vivo direct membrane feeding assay | Gametocytes | 5 nM | Abolished oocyst formation | [4] |
Signaling Pathway and Mechanism of Action
GNF179 targets the secretory pathway of the Plasmodium parasite, leading to an accumulation of unfolded proteins in the endoplasmic reticulum and inducing ER stress. This disruption of protein trafficking is a key aspect of its antimalarial activity.
Caption: Mechanism of action of GNF179.
Experimental Protocols
This section provides a detailed protocol for a standard in vivo efficacy study of GNF179 using a Plasmodium berghei infection model in mice. This protocol is adapted from standard procedures for antimalarial drug testing.
Protocol 1: In Vivo Efficacy of GNF179 in P. berghei-infected Mice (4-Day Suppressive Test)
1. Materials:
-
Animals: Female Swiss Webster mice (or other suitable strain), 6-8 weeks old, weighing 20-25g.
-
Parasite: Chloroquine-sensitive Plasmodium berghei ANKA strain.
-
Drug Formulation:
-
GNF179 powder.
-
Vehicle for oral administration (e.g., 7% Tween 80, 3% ethanol in water).
-
-
Equipment:
-
Standard animal housing facilities.
-
Oral gavage needles.
-
Microscope with oil immersion lens.
-
Giemsa stain.
-
Microscope slides.
-
Micropipettes and tips.
-
Syringes and needles for parasite injection.
-
2. Experimental Workflow:
Caption: Workflow for in vivo efficacy testing.
3. Detailed Procedure:
-
Animal Acclimatization: House mice in a controlled environment (22-25°C, 12h light/dark cycle) with free access to food and water for at least 7 days before the experiment.
-
Parasite Inoculum Preparation: a. Passage the P. berghei strain in a donor mouse. b. When parasitemia reaches 20-30%, collect blood via cardiac puncture into a tube containing an anticoagulant (e.g., heparin). c. Dilute the infected blood with normal saline to achieve a final concentration of 1x10^8 infected red blood cells (iRBCs) per mL.
-
Infection of Experimental Animals (Day 0): a. Randomly group the mice (e.g., 5 mice per group: vehicle control, positive control, and GNF179 treatment groups). b. Infect each mouse intraperitoneally (i.p.) with 0.2 mL of the prepared inoculum (containing 1x10^7 iRBCs).
-
Drug Administration (Days 0-3): a. Prepare fresh formulations of GNF179 in the vehicle at the desired concentrations (e.g., 1, 5, 10, 20 mg/kg). A positive control group should receive a standard antimalarial like chloroquine. b. Two hours after infection on Day 0, administer the first dose of GNF179 or vehicle to the respective groups via oral gavage. c. Continue daily oral administration for the next three consecutive days (Day 1, 2, and 3).
-
Parasitemia Determination (Day 4): a. On Day 4, collect a drop of blood from the tail of each mouse. b. Prepare a thin blood smear on a microscope slide, air dry, and fix with methanol. c. Stain the smear with Giemsa stain. d. Examine the slides under a microscope with an oil immersion lens (100x objective). e. Calculate the percentage of parasitemia by counting the number of iRBCs per 1000 total RBCs.
-
Data Analysis: a. Calculate the average parasitemia for each group. b. Determine the percentage of parasite suppression for each treatment group using the following formula: % Suppression = [ (Average parasitemia of vehicle control - Average parasitemia of treated group) / Average parasitemia of vehicle control ] x 100
Conclusion
GNF179 is a valuable tool for in vivo malaria research, demonstrating potent prophylactic and transmission-blocking activity. The provided protocols offer a framework for conducting efficacy studies. Researchers should optimize these protocols based on their specific experimental goals and available resources. Further investigation into the dose-response relationship and pharmacokinetic/pharmacodynamic profile of GNF179 will be crucial for its potential development as a clinical candidate.
References
GNF179: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF179 is a potent, orally active antimalarial compound belonging to the imidazolopiperazine (IZP) class. It has demonstrated significant activity against multiple life stages of Plasmodium parasites, including asexual blood stages and gametocytes, making it a promising candidate for both treatment and transmission-blocking strategies in the fight against malaria.[1][2] This document provides detailed application notes on the solubility and preparation of GNF179 for experimental use, along with protocols for in vitro and in vivo studies.
Physicochemical Properties and Solubility
GNF179 is an optimized 8,8-dimethyl imidazolopiperazine analog.[1] Proper dissolution and formulation are critical for ensuring accurate and reproducible experimental results. GNF179 is soluble in various organic solvents and can be formulated for aqueous delivery using specific vehicle compositions.
Solubility Data
| Solvent/Vehicle | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (233.70 mM) | Requires sonication to aid dissolution. Use newly opened, anhydrous DMSO as the compound is hygroscopic.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.86 mM) | Forms a clear solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (4.86 mM) | Forms a clear solution.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (4.86 mM) | Forms a clear solution.[1] |
Note: If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to facilitate dissolution.[1]
Mechanism of Action
GNF179 exerts its antimalarial effect by targeting the parasite's intracellular secretory pathway.[3][4] Treatment with GNF179 leads to endoplasmic reticulum (ER) stress, inhibition of protein trafficking, and disruption of lipid homeostasis.[3][4] A key molecular target contributing to the mechanism of action of imidazolopiperazines is believed to be SEY1, a dynamin-like GTPase essential for maintaining the architecture of the ER.[5][6] By binding to and inhibiting the GTPase activity of Plasmodium SEY1, GNF179 disrupts ER function, ultimately leading to parasite death.[5][6]
Caption: Proposed mechanism of action of GNF179 in Plasmodium.
Experimental Protocols
Protocol 1: Preparation of GNF179 Stock Solution for In Vitro Assays
This protocol describes the preparation of a 10 mM stock solution of GNF179 in DMSO, suitable for use in cell-based assays such as Plasmodium falciparum growth inhibition assays.
Materials:
-
GNF179 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the GNF179 powder vial to equilibrate to room temperature before opening.
-
Weigh the required amount of GNF179 powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM (e.g., for 1 mg of GNF179 with a molecular weight of 427.58 g/mol , add 233.87 µL of DMSO).
-
Vortex the tube thoroughly for 1-2 minutes to dissolve the compound.
-
If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 1 year or at -80°C for up to 2 years.[1]
Protocol 2: In Vitro Asexual Blood Stage Antimalarial Assay (SYBR Green I)
This protocol outlines a standard method for determining the 50% inhibitory concentration (IC50) of GNF179 against the asexual blood stages of P. falciparum.
Caption: Workflow for an in vitro antimalarial assay.
Materials:
-
GNF179 stock solution (10 mM in DMSO)
-
P. falciparum culture (synchronized to ring stage)
-
Complete parasite culture medium (e.g., RPMI 1640 with supplements)
-
Human erythrocytes (O+)
-
96-well black, clear-bottom microplates
-
Lysis buffer with SYBR Green I dye
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the GNF179 stock solution in complete culture medium in a 96-well plate. The final DMSO concentration should not exceed 0.5%.
-
Adjust the synchronized P. falciparum culture to 0.5% parasitemia and 2% hematocrit in complete culture medium.
-
Add the parasite suspension to the wells containing the GNF179 dilutions. Include drug-free (vehicle control) and parasite-free (background control) wells.
-
Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).[7]
-
After incubation, add lysis buffer containing SYBR Green I to each well.
-
Incubate the plates in the dark at room temperature for 1 hour.
-
Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., ~485 nm and ~530 nm, respectively).
-
Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
Protocol 3: Preparation of GNF179 Formulation for In Vivo Oral Administration (Rodent Model)
This protocol describes the preparation of a GNF179 formulation suitable for oral gavage in mice, based on a common vehicle composition.
Materials:
-
GNF179 powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Prepare a concentrated stock solution of GNF179 in DMSO (e.g., 20.8 mg/mL).[1]
-
To prepare the final working solution, add the components sequentially. For a 1 mL final volume, for example: a. Take 100 µL of the 20.8 mg/mL GNF179 stock solution in DMSO. b. Add 400 µL of PEG300 and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is homogeneous. d. Add 450 µL of saline to bring the final volume to 1 mL and mix thoroughly.[1]
-
The final concentration of GNF179 in this formulation will be 2.08 mg/mL. The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Administer the formulation to the animals via oral gavage at the desired dosage (e.g., 15 mg/kg).[1] The dosing volume should be calculated based on the animal's body weight.
In Vivo Efficacy
GNF179 has demonstrated efficacy in rodent models of malaria. A single oral dose of 15 mg/kg has been shown to provide protection against an infectious P. berghei sporozoite challenge.[1]
Transmission-Blocking Activity
GNF179 exhibits potent transmission-blocking activity by inhibiting the sexual life cycle progression of gametocytes. In an ex vivo assay using field isolates of P. falciparum, GNF179 abolished oocyst formation at a concentration as low as 5 nM after a 48-hour exposure.[8][9]
Safety and Storage
Storage:
-
Powder: Store at -20°C for up to 3 years.[1]
-
In Solvent: Store stock solutions at -80°C for up to 2 years or at -20°C for up to 1 year.[1] Avoid multiple freeze-thaw cycles.
Handling:
-
Use appropriate personal protective equipment (PPE) when handling GNF179.
-
For research use only. Not for human or veterinary use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. malariaworld.org [malariaworld.org]
- 5. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stepwise in vitro screening of MMV pathogen box compounds against Plasmodium falciparum to identify potent antimalarial candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Ex Vivo Drug Assay for Assessing the Transmission-Blocking Activity of Compounds on Field-Isolated Plasmodium falciparum Gametocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
Application Notes and Protocols for the Experimental Use of GNF179 in Plasmodium Gametocyte Stages
Audience: Researchers, scientists, and drug development professionals.
Introduction
The imidazolopiperazine (IZP) GNF179 is a potent, next-generation antimalarial compound with activity against multiple stages of the Plasmodium life cycle, including the sexual gametocyte stages responsible for transmission from human to mosquito.[1] Unlike many current antimalarials that primarily target the asexual blood stages causing clinical disease, GNF179 and its close analog, KAF156 (Ganaplacide), exhibit significant transmission-blocking potential, a critical attribute for malaria eradication efforts.[2][3] These compounds are effective against both P. falciparum and P. vivax.[4] This document provides a summary of the quantitative data on GNF179's efficacy against gametocytes and detailed protocols for its experimental evaluation.
Mechanism of Action
GNF179's primary mode of action is the disruption of the parasite's intracellular secretory pathway.[3][5] Key points regarding its mechanism include:
-
Target Pathway: GNF179 inhibits protein trafficking and export within the parasite.[3]
-
Cellular Localization: The compound localizes to the Endoplasmic Reticulum (ER) in early-stage parasites.[4][6]
-
Phenotypic Effect: Treatment with GNF179 leads to ER expansion and blocks the formation of new permeation pathways essential for parasite survival and development.[3]
-
Potential Molecular Target: While the precise target is still under investigation, evidence points towards SEY1, a dynamin-like GTPase involved in the fusion of ER membranes. GNF179 has been shown to bind to Plasmodium SEY1 and inhibit its GTPase activity.[1]
-
Resistance Mechanism: Resistance to GNF179 has been linked to mutations in the Plasmodium falciparum cyclic amine resistance locus (PfCARL), a gene localized to the Golgi apparatus.[2]
Caption: Proposed mechanism of action for GNF179 in Plasmodium parasites.
Data Presentation: Efficacy of GNF179
The following tables summarize the reported in vitro efficacy of GNF179 against various stages of P. falciparum.
Table 1: Potency of GNF179 Against P. falciparum Life Cycle Stages
| Parasite Stage | Assay Metric | Potency Value | Reference |
| Asexual Blood Stage | IC₅₀ | 6 nM | [2] |
| Liver Stage | IC₅₀ | 4.5 nM | [2] |
| Stage V Gametocytes | EC₅₀ | 9 nM | [2] |
| Transmission (Oocyst) | Complete Inhibition | 5 nM | [7] |
Table 2: Comparative Transmission-Blocking Activity of Antimalarial Compounds
| Compound | Concentration for Effect | Observed Effect | Reference |
| GNF179 | 5 nM | Abolished oocyst formation | [7] |
| KDU691 (PI4K inhibitor) | 1 µM | Prevented oocyst formation | [7] |
| Primaquine | 7.5 µM | Abolished oocyst formation | [7] |
| Dihydroartemisinin (DHA) | 1 µM | ~78.5% reduction in oocysts | [7] |
| Chloroquine | 10 µM | Ineffective at eliminating oocysts | [7] |
Experimental Protocols
Protocol 1: Ex vivo Gametocytocidal and Transmission-Blocking Assay (using field isolates)
This protocol is adapted from studies using freshly isolated P. falciparum gametocytes from asymptomatic carriers to assess the transmission-blocking activity of compounds.[7]
Objective: To determine the concentration at which GNF179 inhibits the ability of clinical gametocyte isolates to infect mosquitoes.
Materials:
-
GNF179 stock solution (in DMSO)
-
Blood samples from asymptomatic, gametocyte-positive individuals
-
Culture medium: RPMI-1640 supplemented with 25 mM HEPES, 2 mM L-glutamine, 50 µg/mL hypoxanthine, and 20% human serum or 10% horse serum.[7]
-
Human O+ erythrocytes
-
Anopheles stephensi or Anopheles gambiae mosquitoes (starved for 4-6 hours)
-
Membrane feeding apparatus
Workflow Diagram:
Caption: Workflow for the ex vivo transmission-blocking assay.
Procedure:
-
Blood Collection: Collect venous blood from consenting, asymptomatic individuals carrying mature P. falciparum gametocytes.
-
Culture Preparation: Prepare an ex vivo culture of the collected blood in a culture medium supplemented with 10% horse serum at a 4% hematocrit.[7]
-
Drug Treatment: a. Prepare serial dilutions of GNF179 in the culture medium. A suitable concentration range based on known potency would be 0.1 nM to 100 nM. Include a vehicle-only control (e.g., 0.1% DMSO). b. Add the drug dilutions to the gametocyte cultures. c. Incubate the plates for 48 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Mosquito Feeding (Direct Membrane Feeding Assay - DMFA): a. After incubation, transfer the treated gametocyte cultures to a membrane feeding apparatus maintained at 37°C. b. Allow starved female Anopheles mosquitoes to feed on the blood meal for 30-45 minutes. c. Remove unfed mosquitoes.
-
Oocyst Quantification: a. Maintain the fed mosquitoes for 7-10 days on a sugar solution at 26-28°C and ~80% humidity. b. Dissect the mosquito midguts and stain with 0.1% mercurochrome. c. Count the number of oocysts per midgut using a light microscope.
-
Data Analysis: Calculate the percentage inhibition of oocyst formation for each GNF179 concentration relative to the vehicle control. Determine the concentration that completely abolishes oocyst formation.
Protocol 2: Gametocyte Viability Assay (AlamarBlue)
This assay measures the metabolic activity of gametocytes as an indicator of viability after drug exposure.[8] It is suitable for higher-throughput screening.
Objective: To determine the IC₅₀/EC₅₀ of GNF179 against mature (Stage V) gametocytes.
Materials:
-
Synchronized culture of mature P. falciparum gametocytes (e.g., NF54 strain)
-
GNF179 stock solution
-
96-well black, clear-bottom microplates
-
AlamarBlue (Resazurin) reagent
-
Fluorescence plate reader (Excitation: 560 nm, Emission: 590 nm)
Procedure:
-
Plate Preparation: a. Add 100 µL of mature gametocyte culture (1-2% gametocytemia, 2% hematocrit) to each well of a 96-well plate. b. Prepare serial dilutions of GNF179. Add 100 µL of each dilution to the corresponding wells. Include positive (e.g., an established gametocytocidal drug) and negative (vehicle only) controls.
-
Incubation: Incubate the plate for 48-72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).
-
AlamarBlue Addition: Add 20 µL of AlamarBlue reagent to each well.
-
Final Incubation: Incubate for an additional 4-24 hours. The incubation time should be optimized to achieve a sufficient signal-to-noise ratio.
-
Fluorescence Reading: Measure the fluorescence of each well using a plate reader.
-
Data Analysis: a. Subtract the background fluorescence (media-only wells). b. Normalize the data to the vehicle control (100% viability) and a background control (0% viability). c. Plot the percentage of viability against the log of GNF179 concentration and fit a dose-response curve to calculate the IC₅₀/EC₅₀ value.
Caption: Logical relationship between GNF179 treatment and experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Mutations in the Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL) Confer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. malariaworld.org [malariaworld.org]
- 4. researchgate.net [researchgate.net]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. A Novel Ex Vivo Drug Assay for Assessing the Transmission-Blocking Activity of Compounds on Field-Isolated Plasmodium falciparum Gametocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiapicoplast and Gametocytocidal Screening To Identify the Mechanisms of Action of Compounds within the Malaria Box - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the IC50 of GNF179 in Drug-Resistant Plasmodium falciparum Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF179 is a novel antimalarial compound belonging to the imidazolopiperazine class, which has demonstrated potent activity against various stages of Plasmodium falciparum, including multidrug-resistant strains. Understanding the efficacy of GNF179 against a panel of drug-resistant parasites is crucial for its development as a next-generation antimalarial agent. These application notes provide detailed protocols for determining the 50% inhibitory concentration (IC50) of GNF179 against drug-resistant P. falciparum strains using standardized in vitro assays. Additionally, we present a summary of reported IC50 values and discuss the known mechanisms of action and resistance.
Mechanism of Action and Resistance
GNF179 is known to target the parasite's intracellular secretory pathway, leading to disruptions in protein trafficking and causing stress in the endoplasmic reticulum.[1] Recent studies have identified that GNF179 may exert its antimalarial effects by inhibiting the GTPase activity of the dynamin-like protein SEY1, which is essential for maintaining the architecture of the endoplasmic reticulum. Resistance to GNF179 in P. falciparum has been primarily associated with mutations in the P. falciparum cyclic amine resistance locus (pfcarl) gene.[2][3] PfCARL is a protein that localizes to the cis-Golgi apparatus of the parasite.[2] Mutations in pfcarl are believed to confer resistance by modulating the levels of small-molecule inhibitors that affect Golgi-related processes, such as protein sorting and membrane trafficking.[2]
Quantitative Data Summary
The following table summarizes the reported IC50 values of GNF179 against various drug-resistant P. falciparum strains.
| Strain | Relevant Resistance Markers | GNF179 IC50 (nM) | Reference |
| Dd2 | Chloroquine-resistant, Pyrimethamine-resistant | 3.1 ± 0.25 | [2] |
| NF54 | Wild-type (drug-sensitive) | 5.5 ± 0.39 | [2] |
| Dd2-S1076I | pfcarl S1076I mutation | >40-fold increase vs. Dd2 | [3] |
| Dd2-P822L | pfcarl P822L mutation | >40-fold increase vs. Dd2 | [3] |
| KAD452-R3 | pfcarl M81I, L830V, and S1076I mutations | High resistance | [1] |
Experimental Protocols
Two standard methods for determining the IC50 of antimalarial compounds against P. falciparum are the SYBR Green I-based fluorescence assay and the [3H]-hypoxanthine incorporation assay.
Protocol 1: SYBR Green I-Based Drug Susceptibility Assay
This assay measures parasite proliferation by quantifying the amount of parasite DNA through the intercalation of the fluorescent dye SYBR Green I.[4][5][6]
Materials:
-
GNF179 stock solution (in DMSO)
-
Culture-adapted P. falciparum strains (synchronized to the ring stage)
-
Complete parasite culture medium (RPMI 1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and Albumax II or human serum)
-
Human erythrocytes (O+)
-
96-well black, clear-bottom microplates
-
Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5)
-
SYBR Green I dye (10,000x stock in DMSO)
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)
Procedure:
-
Prepare serial dilutions of GNF179 in complete culture medium in a 96-well plate. Include drug-free wells as negative controls and wells with a known antimalarial (e.g., chloroquine for sensitive strains) as a positive control.
-
Prepare a parasite culture with a starting parasitemia of 0.5% and a hematocrit of 2% in complete culture medium.
-
Add the parasite suspension to each well of the pre-dosed plate.
-
Incubate the plates for 72 hours in a humidified, gassed incubator (5% CO2, 5% O2, 90% N2) at 37°C.
-
After incubation, add SYBR Green I lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for 1 to 24 hours.[4]
-
Measure the fluorescence using a plate reader.
-
Calculate the IC50 values by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: [3H]-Hypoxanthine Incorporation Assay
This method assesses parasite growth by measuring the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids.[7][8]
Materials:
-
GNF179 stock solution (in DMSO)
-
Culture-adapted P. falciparum strains (synchronized to the ring stage)
-
Hypoxanthine-free complete parasite culture medium
-
Human erythrocytes (O+)
-
96-well microplates
-
[3H]-hypoxanthine
-
Cell harvester
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of GNF179 in hypoxanthine-free complete culture medium in a 96-well plate. Include drug-free and positive control wells.
-
Prepare a parasite culture with a starting parasitemia of 0.5% and a hematocrit of 2% in hypoxanthine-free medium.
-
Add the parasite suspension to each well of the pre-dosed plate.
-
Incubate the plates for 24 hours under standard culture conditions.
-
Add [3H]-hypoxanthine to each well and incubate for an additional 24-48 hours.[7][8]
-
Freeze the plates to lyse the cells.
-
Thaw the plates and harvest the contents onto a filter mat using a cell harvester.
-
Add scintillation fluid to the filter mat and measure the radioactive counts using a scintillation counter.
-
Determine the IC50 values by plotting the counts per minute (CPM) against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: Experimental workflow for IC50 determination of GNF179.
Caption: Proposed mechanism of action and resistance for GNF179.
References
- 1. researchgate.net [researchgate.net]
- 2. Mutations in the Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL) Confer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iddo.org [iddo.org]
- 5. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 7. Development of a Novel High-Density [3H]Hypoxanthine Scintillation Proximity Assay To Assess Plasmodium falciparum Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iddo.org [iddo.org]
Application Notes: Cellular Localization of GNF179 in Plasmodium falciparum
Audience: Researchers, scientists, and drug development professionals.
Introduction: GNF179 is a potent, pan-active antimalarial compound belonging to the imidazolopiperazine (IZP) class.[1] It shows significant efficacy against multiple life stages of Plasmodium parasites, making it a promising candidate for malaria treatment and elimination.[2][3] Understanding the subcellular localization and mechanism of action of GNF179 is critical for optimizing its therapeutic use and anticipating resistance mechanisms. These notes summarize the current findings on the cellular localization of GNF179, focusing on the blood stages of Plasmodium falciparum, the deadliest malaria parasite.
Key Findings: Localization to the Secretory Pathway Studies utilizing fluorescently-conjugated GNF179 have demonstrated that the compound primarily localizes to the Endoplasmic Reticulum (ER) in early-stage (mid-ring) P. falciparum parasites.[1][4] This localization was confirmed by the colocalization of Coumarin-1 and NBD-conjugated GNF179 with ER-tracker™ Red, a live-cell dye specific for the ER.[2][4]
This specific localization is strongly linked to the proposed mechanism of action for the IZP class, which involves the disruption of the parasite's intracellular secretory pathway.[1][2][3] Treatment with GNF179 has been shown to inhibit protein trafficking, block the establishment of new permeation pathways in the host erythrocyte, and cause ER expansion and morphological changes to both the ER and Golgi apparatus.[2][5]
Further evidence linking GNF179's activity to the secretory pathway includes:
-
Identification of SEY1 as a Target: Recent studies have identified a putative target of GNF179 as PfSEY1, a dynamin-like GTPase essential for the homotypic fusion of ER membranes.[5][6][7] GNF179 was shown to bind to SEY1 and inhibit its GTPase activity, which is critical for maintaining ER architecture.[5][6]
-
Resistance Mediated by Secretory Pathway Proteins: Mutations in several genes encoding proteins of the secretory pathway confer resistance to GNF179. Notably, mutations in the P. falciparum cyclic amine resistance locus (PfCARL), a protein localized to the cis-Golgi apparatus, are sufficient to generate significant resistance.[8][9][10] Mutations in an ER-localized UDP-galactose transporter (PfUGT) and an acetyl-CoA transporter (PfACT) also confer high levels of resistance.[11]
Quantitative Data Summary
The following tables provide a summary of quantitative data from key localization and activity studies of GNF179 and its fluorescently-conjugated analogs in P. falciparum.
Table 1: In Vitro Activity (IC₅₀) of GNF179 and Fluorescent Conjugates
| Compound | P. falciparum Strain | IC₅₀ (nM) | Reference(s) |
| GNF179 | Wild-Type (Dd2) | 5 - 9 | [4][11] |
| PfCARL-mutant | > 40x increase | [8] | |
| PfUGT/PfACT-mutant | > 100x increase | [11] | |
| GNF179-NBD | Wild-Type | 19 | [4] |
| KAF156-Resistant (PfCARL mutations) | Resistant | [4] | |
| GNF179-Coumarin-1 | Wild-Type | 1200 | [4] |
| KAF156-Resistant (PfCARL mutations) | Resistant | [4] |
Table 2: Experimental Conditions for GNF179 Live-Cell Localization
| Parameter | Condition | Reference(s) |
| Parasite | Plasmodium falciparum | [1][4] |
| Stage | Mid-ring stage (approx. 6 hours post-infection) | [1][2] |
| Fluorescent Probes | 100 nM GNF179-NBD or 2 µM GNF179-Coumarin-1 | [1][4] |
| Co-stain | ER-tracker™ Red | [2][4] |
| Incubation Time | 30 minutes | [1][4] |
| Imaging Technique | Confocal Fluorescence Microscopy | [1] |
Experimental Protocols
Protocol 1: Live-Cell Fluorescence Imaging for GNF179 Localization in P. falciparum
This protocol details the methodology for visualizing the subcellular localization of GNF179 in live, intraerythrocytic P. falciparum using fluorescently-conjugated compounds.
Materials:
-
Synchronized P. falciparum culture (ring stage) at 3-5% parasitemia.[12]
-
Complete parasite culture medium (e.g., RPMI-HEPES with Albumax II).[13]
-
Fluorescently-conjugated GNF179 (e.g., GNF179-NBD).
-
ER-tracker™ Red dye (or other organelle-specific live-cell stain).
-
Hoechst 33342 or DAPI for nuclear staining.
-
Live-cell imaging solution (e.g., HBSS or phenol red-free medium).[14]
-
8-well chambered coverglass slides suitable for microscopy.
-
Confocal microscope with appropriate lasers, filters, and environmental control (37°C).
Procedure:
-
Parasite Preparation:
-
Begin with a tightly synchronized culture of P. falciparum. For localization in early stages, use ring-stage parasites (~6 hours post-invasion).[1]
-
In an 8-well chambered slide, add 200 µL of the parasite culture (2-3% hematocrit). Allow the infected red blood cells (iRBCs) to settle and adhere for 30 minutes at 37°C.
-
-
Labeling:
-
Prepare a fresh labeling solution in complete medium containing the fluorescently-conjugated GNF179 (e.g., 100 nM GNF179-NBD), ER-tracker™ Red (concentration per manufacturer's instructions), and a nuclear stain (e.g., 1 µg/mL Hoechst 33342).
-
Carefully remove the old medium from the wells and replace it with 200 µL of the labeling solution.
-
Incubate the slide for 30 minutes at 37°C in a humidified, gassed (5% CO₂, 1% O₂) incubator.[1][4]
-
-
Washing and Mounting:
-
Gently remove the labeling solution.
-
Wash the cells twice with 200 µL of pre-warmed live-cell imaging solution to remove unbound dyes and reduce background fluorescence.[14]
-
After the final wash, add 200 µL of fresh, pre-warmed imaging solution to the well.
-
-
Imaging:
-
Immediately transfer the slide to the heated stage (37°C) of a confocal microscope.
-
Locate iRBCs using brightfield or DIC optics.
-
Acquire images using sequential scanning to prevent spectral bleed-through. Use appropriate laser lines and emission filters for the selected fluorophores (e.g., DAPI/Hoechst, NBD, ER-tracker Red).
-
Capture Z-stacks to ensure the entire parasite is imaged.
-
-
Image Analysis:
-
Process images using software such as Fiji/ImageJ.
-
Analyze the colocalization between the GNF179 conjugate signal and the ER-tracker signal using tools like the Coloc 2 plugin to generate Pearson's correlation coefficients.
-
Prepare final images for presentation, ensuring scale bars are included.
-
Visualizations
GNF179 Signaling and Resistance Pathway
Caption: Proposed mechanism of action and resistance for GNF179 in P. falciparum.
Experimental Workflow for Live-Cell Imaging
Caption: Workflow for localizing GNF179 in live P. falciparum parasites.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pan-active imidazolopiperazine antimalarials target the Plasmodium falciparum intracellular secretory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mutations in the Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL) Confer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. UDP-galactose and Acetyl-CoA transporters as Plasmodium multidrug resistance genes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Development of fluorescent Plasmodium falciparum for in vitro growth inhibition assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Pharmacokinetics of GNF179 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF179 is a potent imidazolopiperazine analog with significant antimalarial activity.[1][2] It has demonstrated efficacy against multiple life stages of Plasmodium parasites, making it a promising candidate for further drug development.[3][4] Understanding the pharmacokinetic profile of GNF179 is crucial for designing effective dosing regimens and predicting its safety and efficacy in preclinical and clinical studies. These application notes provide a summary of the known pharmacokinetic parameters of GNF179 in animal models and detailed protocols for conducting similar studies.
Pharmacokinetic Data
The pharmacokinetic properties of GNF179 have been characterized in mice, providing insights into its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the key pharmacokinetic parameters of GNF179 in Balb/C mice after intravenous (IV) and oral (PO) administration.[2]
Table 1: Pharmacokinetics of GNF179 in Naïve Balb/C Mice [2]
| Parameter | 3 mg/kg IV | 20 mg/kg PO |
| AUC (ng*hr/mL) | 2350 | 4560 |
| T1/2 (hrs) | 3.6 | 4.2 |
| CL (mL/min/kg) | 21.2 | - |
| Vss (L/kg) | 6.5 | - |
| C0 (ng/mL) | 362 | - |
| Cmax (ng/mL) | - | 760 |
| F (%) | - | 32 |
AUC, Area Under the Curve; T1/2, half-life; CL, clearance; Vss, steady-state volume of distribution; C0, initial concentration; Cmax, maximum concentration; F, fraction of dose absorbed (bioavailability).
While specific pharmacokinetic data for GNF179 in rats is not publicly available, studies on other optimized 8,8-dimethyl imidazolopiperazine analogs have shown moderate oral exposure in rats.[1][5]
Experimental Protocols
Animal Models
-
Species: Mouse (e.g., Balb/C, Swiss Webster) or Rat (e.g., Sprague-Dawley, Wistar).
-
Health Status: Healthy, specific-pathogen-free animals.
-
Age/Weight: Typically 6-8 weeks old, with weights appropriate for the species.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum, unless fasting is required for the study.
Formulation and Administration of GNF179
Oral (PO) Administration Formulation: [2]
A clear solution for oral administration can be prepared as follows:
-
Prepare a stock solution of GNF179 in DMSO (e.g., 20.8 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until uniform.
-
Add 450 µL of saline to adjust the final volume to 1 mL.
Intravenous (IV) Administration Formulation:
For intravenous administration, GNF179 should be dissolved in a vehicle suitable for injection, such as a mixture of DMSO, PEG300, and saline, ensuring the final concentration of DMSO is minimized to avoid toxicity. The solution must be sterile-filtered before administration.
Administration Routes:
-
Oral (PO): Administer the formulation using oral gavage. The volume administered should be based on the animal's body weight.
-
Intravenous (IV): Administer the sterile formulation via the tail vein.
Pharmacokinetic Study Design
This protocol outlines a typical pharmacokinetic study in mice. A similar design can be adapted for rats.
-
Groups:
-
Group 1: Intravenous (IV) administration (e.g., 3 mg/kg).
-
Group 2: Oral (PO) administration (e.g., 20 mg/kg).
-
-
Sample Collection:
-
Collect blood samples (approximately 50-100 µL) at predetermined time points post-dose.
-
Suggested time points for IV administration: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Suggested time points for PO administration: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
-
Sample Processing:
-
Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Bioanalytical Method for GNF179 Quantification
The concentration of GNF179 in plasma samples can be determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Sample Preparation:
-
Protein precipitation is a common method for extracting small molecules from plasma. Add a suitable organic solvent (e.g., acetonitrile) to the plasma samples to precipitate proteins.
-
Centrifuge the samples and collect the supernatant for analysis.
-
-
LC-MS/MS Conditions:
-
Chromatographic Separation: Use a suitable C18 reverse-phase column. The mobile phase can consist of a gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the parent and daughter ions of GNF179.
-
-
Quantification:
-
Generate a standard curve using known concentrations of GNF179 in blank plasma.
-
Determine the concentration of GNF179 in the study samples by interpolating from the standard curve.
-
Visualizations
Signaling Pathway of GNF179
GNF179 is believed to exert its antimalarial effect by targeting the parasite's intracellular secretory pathway, leading to endoplasmic reticulum (ER) stress.[6][7] Recent evidence suggests that GNF179 may bind to and inhibit the GTPase activity of SEY1, a protein involved in maintaining ER architecture.[2]
Experimental Workflow for a Pharmacokinetic Study
The following diagram illustrates a typical workflow for conducting a pharmacokinetic study of GNF179 in an animal model.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. KAF156 Is an Antimalarial Clinical Candidate with Potential for Use in Prophylaxis, Treatment, and Prevention of Disease Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pan-active imidazolopiperazine antimalarials target the Plasmodium falciparum intracellular secretory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazolopiperazines: lead optimization of the second-generation antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Imidazolopiperazines: Hit to Lead Optimization of New Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
GNF179 Technical Support Center: Troubleshooting Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of GNF179 in long-term experiments. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing GNF179 stock solutions to ensure long-term stability?
A1: To maintain the integrity of GNF179, it is crucial to store stock solutions under appropriate conditions. Aliquoting the stock solution is recommended to prevent product inactivation from repeated freeze-thaw cycles.[1]
| Storage Temperature | Recommended Storage Period |
| -20°C | Up to 1 year[1] |
| -80°C | Up to 2 years[1] |
Q2: I am observing a decrease in the efficacy of GNF179 in my multi-day or multi-week cell culture experiments. What could be the cause?
A2: A gradual loss of GNF179 efficacy in long-term experiments can be attributed to several factors, including compound degradation in the culture medium at 37°C, adsorption to plasticware, or the development of resistance in the parasite population. For experiments lasting several months with sublethal concentrations, parasites have been shown to acquire resistance through mutations. In shorter-term experiments, degradation is a more likely cause. It is advisable to replenish the GNF179-containing medium regularly, for instance, every 48 hours, a practice used in the selection of resistant mutants.[2]
Q3: I noticed some precipitation in my GNF179-containing culture medium after incubation. What should I do?
A3: GNF179 has specific solubility characteristics. Precipitation may occur if the compound's concentration exceeds its solubility in the culture medium or if the solvent composition is altered. Ensure that the final concentration of the solvent (e.g., DMSO) in the medium is not high enough to cause precipitation. If precipitation occurs during the preparation of the working solution, gentle heating and/or sonication can be used to aid dissolution.[3]
Q4: How can I prepare a stable working solution of GNF179 for my experiments?
A4: For in vitro experiments, GNF179 is typically dissolved in DMSO to create a stock solution.[3] This stock solution is then further diluted to the final concentration in the culture medium. It is recommended to prepare fresh working solutions for each experiment to ensure potency.[3] For in vivo experiments, various formulations are suggested to improve solubility and bioavailability, which can also enhance stability in the dosing solution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent IC50 values between experiments | - Compound degradation due to improper storage. - Repeated freeze-thaw cycles of the stock solution. - Instability in the experimental medium. | - Aliquot and store stock solutions at -80°C. - Prepare fresh dilutions from a new aliquot for each experiment. - Perform a stability test of GNF179 in your specific culture medium (see Experimental Protocols). |
| Complete loss of GNF179 activity | - Incorrect storage of the compound. - Major degradation has occurred. | - Verify the storage conditions of your GNF179 stock. - Consider acquiring a new batch of the compound. - Perform a quality control check using a standard assay with a sensitive cell line. |
| Precipitation in stock or working solutions | - Exceeding the solubility limit. - Use of inappropriate solvents. | - Review the recommended solvent and concentration for stock solutions (e.g., up to 100 mg/mL in DMSO with ultrasonic assistance).[3] - For working solutions, ensure the final solvent concentration is low and compatible with your aqueous medium. |
Experimental Protocols
Protocol 1: Preparation of GNF179 Stock and Working Solutions for In Vitro Assays
-
Stock Solution Preparation (e.g., 10 mM):
-
Warm a vial of GNF179 to room temperature.
-
Add the appropriate volume of high-quality, anhydrous DMSO to achieve a 10 mM concentration. The use of newly opened DMSO is recommended as it is hygroscopic, and water content can affect solubility.[3]
-
If necessary, use an ultrasonic bath to ensure complete dissolution.[3]
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 2 years.[1]
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the GNF179 stock solution at room temperature.
-
Dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.
-
Mix thoroughly by gentle inversion or vortexing.
-
Protocol 2: Stability Assessment of GNF179 in Cell Culture Medium
This protocol outlines a method to evaluate the stability of GNF179 in your specific experimental conditions using High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation:
-
Prepare a solution of GNF179 in your cell culture medium at the highest concentration you plan to use in your experiments.
-
Prepare a control sample of GNF179 at the same concentration in a stable solvent like acetonitrile or DMSO.
-
Incubate the GNF179-containing culture medium under your experimental conditions (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the incubated solution.
-
Immediately freeze the aliquots at -80°C until analysis to halt further degradation.
-
-
HPLC Analysis:
-
Use a validated stability-indicating HPLC method. While a specific method for GNF179 is not publicly available, a general approach for small molecules can be adapted.[4] A C18 reversed-phase column is often a good starting point.
-
The mobile phase could consist of a gradient of acetonitrile and water with a modifier like formic acid or ammonium acetate.
-
Detection can be performed using a UV detector at a wavelength where GNF179 has maximum absorbance.
-
Analyze the collected samples and the control.
-
Compare the peak area of GNF179 in the incubated samples to the time-zero sample to determine the percentage of the compound remaining. The appearance of new peaks may indicate degradation products.
-
Visualizations
GNF179 Mechanism of Action and Resistance Pathway
Caption: GNF179 targets the ER, leading to parasite death.
Experimental Workflow for GNF179 Stability Assessment
References
Troubleshooting GNF179 precipitation in culture media
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with GNF179. Our aim is to help you resolve common issues, with a focus on preventing and troubleshooting GNF179 precipitation in culture media.
Frequently Asked Questions (FAQs)
Q1: What is GNF179 and what is its mechanism of action?
A1: GNF179 is an antimalarial compound belonging to the imidazolopiperazine class.[1][2][3] It is effective against various stages of the Plasmodium falciparum parasite, including liver, asexual blood, and gametocyte stages.[4][5] Its mechanism of action involves targeting the parasite's intracellular secretory pathway, leading to endoplasmic reticulum (ER) stress and inhibiting protein trafficking and export.[1][3]
Q2: What is the recommended solvent for dissolving GNF179?
A2: The recommended solvent for GNF179 is dimethyl sulfoxide (DMSO). It is highly soluble in DMSO, reaching a concentration of 100 mg/mL (233.70 mM).[6] It is crucial to use newly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly impact solubility.[6]
Q3: At what concentrations is GNF179 typically active in P. falciparum cultures?
A3: GNF179 exhibits potent antimalarial activity at low nanomolar concentrations. The IC50 (half-maximal inhibitory concentration) against the multidrug-resistant W2 strain of P. falciparum is reported to be 4.8 nM.[6] Effective concentrations in culture for inhibiting gametocyte progression have been observed at 5-100 nM.[6]
Q4: How should GNF179 stock solutions be stored?
A4: GNF179 powder is stable when stored at -20°C for up to 3 years.[6] Once dissolved in a solvent like DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 2 years or -20°C for up to 1 year.[6]
Troubleshooting Guide: GNF179 Precipitation in Culture Media
Precipitation of GNF179 upon addition to your culture media can be a significant issue, affecting the accuracy and reproducibility of your experiments. This guide provides a systematic approach to identifying and resolving this problem.
Problem: I observe a precipitate in my culture medium after adding GNF179.
This can manifest as cloudiness, visible particles, or a film on the surface of the culture vessel.
Potential Cause 1: Poor Solubility of GNF179 Stock Solution
If the GNF179 is not fully dissolved in the initial DMSO stock, it will readily precipitate when introduced to the aqueous environment of the culture medium.
Solutions:
-
Ensure Complete Dissolution: When preparing your stock solution, ensure the GNF179 powder is completely dissolved. Sonication can aid in dissolution.[6]
-
Use High-Quality DMSO: Use fresh, anhydrous (low water content) DMSO to prepare your stock solution.[6]
-
Prepare a Fresh Stock Solution: If you suspect your stock solution is compromised, prepare a fresh one following the detailed protocol below.
Potential Cause 2: Exceeding Aqueous Solubility
While GNF179 is highly soluble in DMSO, its solubility in aqueous culture media is significantly lower. Adding a high concentration of the DMSO stock to the media can cause the compound to crash out of solution.
Solutions:
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your culture medium as low as possible, ideally below 0.5%. High concentrations of DMSO can also be toxic to cells.
-
Perform Serial Dilutions: Instead of adding a small volume of a highly concentrated stock directly to your final culture volume, perform intermediate dilutions in culture medium. This gradual decrease in DMSO concentration can help maintain solubility.
-
Pre-warm Media: Adding the GNF179 stock to pre-warmed (37°C) culture medium can sometimes improve solubility. However, avoid prolonged incubation of the compound at 37°C before adding it to the cells.
Potential Cause 3: Interaction with Media Components
Components in the culture medium, such as salts, proteins (especially in serum), and pH changes, can influence the solubility of GNF179.
Solutions:
-
pH of the Medium: Ensure the pH of your culture medium is stable and within the optimal range for your cells.
-
Serum Concentration: If using a high percentage of serum, consider if it might be contributing to the precipitation. You could test the solubility of GNF179 in a small volume of your medium with and without serum.
-
Media Formulation: Be aware of the salt concentrations in your media, as high ionic strength can sometimes reduce the solubility of small molecules.[7]
Potential Cause 4: Temperature Fluctuations
Rapid changes in temperature, such as moving media from a refrigerator to a 37°C incubator, can cause some compounds to precipitate.[7][8]
Solution:
-
Gradual Warming: Allow your culture medium to warm to room temperature before placing it in the 37°C incubator.
Data Presentation
Table 1: GNF179 Solubility and Storage Recommendations
| Parameter | Value | Reference |
| Molecular Weight | 427.90 g/mol | [6] |
| Recommended Solvent | DMSO | [6] |
| Solubility in DMSO | 100 mg/mL (233.70 mM) | [6] |
| Storage (Powder) | -20°C for 3 years | [6] |
| Storage (In Solvent) | -80°C for 2 years; -20°C for 1 year | [6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM GNF179 Stock Solution in DMSO
Materials:
-
GNF179 powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of GNF179:
-
For 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 0.010 L * 10 mmol/L * 427.90 g/mol = 0.04279 g = 4.279 mg
-
-
-
Weigh GNF179: Carefully weigh out 4.28 mg of GNF179 powder and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of sterile, anhydrous DMSO to the tube.
-
Dissolve: Vortex the tube vigorously for 1-2 minutes. If the powder is not fully dissolved, sonicate the tube for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.
Protocol 2: Diluting GNF179 into Culture Medium
Materials:
-
10 mM GNF179 stock solution
-
Pre-warmed (37°C) complete culture medium
-
Sterile tubes for dilution
Procedure (for a final concentration of 10 nM in 10 mL of culture):
-
Prepare an Intermediate Dilution:
-
Dilute the 10 mM stock solution 1:100 in complete culture medium to make a 100 µM intermediate stock. To do this, add 1 µL of the 10 mM stock to 99 µL of medium. Mix well by gentle pipetting.
-
-
Prepare the Final Working Solution:
-
Dilute the 100 µM intermediate stock 1:10,000 in the final culture volume. To achieve a 10 nM final concentration in 10 mL of medium, add 1 µL of the 100 µM intermediate stock to the 10 mL of culture.
-
-
Mix Gently: Gently swirl the culture flask or plate to ensure even distribution of the compound.
Visualizations
Caption: GNF179 targets the secretory pathway, leading to ER stress and parasite growth inhibition.
Caption: A logical workflow to diagnose and resolve GNF179 precipitation in cell culture.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pan-active imidazolopiperazine antimalarials target the Plasmodium falciparum intracellular secretory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. who.int [who.int]
- 5. UDP-galactose and Acetyl-CoA transporters as Plasmodium multidrug resistance genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 8. Cell Culture Academy [procellsystem.com]
Technical Support Center: GNF179 Resistance and PfCARL Mutations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering GNF179 resistance mediated by mutations in the Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL).
Frequently Asked Questions (FAQs)
Q1: What is GNF179 and what is its mechanism of action?
GNF179 is an antimalarial compound belonging to the imidazolopiperazine (IZP) class.[1][2][3] It exhibits potent activity against multiple life cycle stages of Plasmodium falciparum, including asexual blood stages, liver stages, and gametocytes, making it a candidate for treatment, prophylaxis, and transmission-blocking.[2][4][5] The precise mechanism of action is still under investigation, but evidence suggests that GNF179 targets the parasite's intracellular secretory pathway.[3][6] It has been shown to disrupt protein trafficking, cause stress and expansion of the endoplasmic reticulum (ER), and inhibit the GTPase activity of a protein called SEY1, which is involved in maintaining ER architecture.[6][7][8]
Q2: What is PfCARL and how is it associated with GNF179 resistance?
PfCARL (P. falciparum Cyclic Amine Resistance Locus) is a gene that encodes a protein with seven transmembrane domains, believed to be localized to the cis-Golgi apparatus.[9] While its exact function is not fully elucidated, its homolog in yeast, Emp65, is part of a chaperone complex in the ER, suggesting a role in protein folding.[9][10] Mutations in the pfcarl gene have been strongly and repeatedly associated with resistance to GNF179 and other imidazolopiperazines, as well as the unrelated benzimidazolyl piperidine class of compounds.[5][10][11][12] This has led to the classification of pfcarl as a multidrug resistance gene.[5][11][12]
Q3: What specific mutations in PfCARL confer resistance to GNF179?
Several non-synonymous single nucleotide variations (SNVs) in the pfcarl gene have been identified through in vitro evolution studies where parasites were cultured with sublethal concentrations of GNF179 or other imidazolopiperazines.[1][4][10] These mutations can occur singly or in combination, with double and triple mutants often exhibiting higher levels of resistance.[4][10]
Q4: Do PfCARL mutations cause a fitness cost to the parasite?
Yes, mutations in pfcarl can induce a moderate fitness cost.[4] For example, a pfcarl S1076I mutant strain showed a 35% reduction in growth over 10 generations compared to the wild-type Dd2 strain in competitive growth assays.[1]
Q5: Is there cross-resistance between GNF179 and other antimalarials in PfCARL mutant lines?
PfCARL mutant lines show cross-resistance to other imidazolopiperazines (like KAF156/ganaplacide) and to the structurally distinct benzimidazolyl piperidines.[5][10][11] However, they do not typically show cross-resistance to standard antimalarials such as artemisinin, mefloquine, quinine, or atovaquone.[5][10]
Troubleshooting Guides
Problem 1: Unexpected GNF179 Resistance in a Previously Sensitive Strain
Possible Cause:
-
Spontaneous mutation in the pfcarl gene during in vitro culture.
-
Contamination with a resistant parasite line.
-
Degradation of the GNF179 compound stock.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected GNF179 resistance.
Problem 2: Difficulty Generating GNF179-Resistant Lines In Vitro
Possible Cause:
-
GNF179 concentration is too high, causing complete parasite death.
-
Insufficient parasite numbers in the starting inoculum.
-
Inappropriate drug pressure regimen.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting in vitro GNF179 resistance selection.
Data Presentation
Table 1: GNF179 IC₅₀ Fold-Change for Select PfCARL Mutations
| Parasite Line | PfCARL Mutation(s) | Parental Strain | Fold Change in GNF179 IC₅₀ (Resistant vs. Parental) | Reference |
| GNF179-R1 | S1076I | Dd2 | ~10-20x | [4] |
| GNF179-R2 | L830V, S1076I | Dd2 | >100x | [4] |
| KAF156-R | I1139K | Dd2 | ~20x | [4] |
| MMV007564R | Q821H | 3D7 | Not specified for GNF179 | [10] |
Note: Fold change can vary based on the parental strain and specific assay conditions.
Key Experimental Protocols
In Vitro GNF179 Resistance Selection
Objective: To generate GNF179-resistant P. falciparum lines from a sensitive parental strain.
Methodology:
-
Inoculum Preparation: Start with a high-density culture of clonal, drug-sensitive parasites (e.g., Dd2 or 3D7 strains) to a total of 10⁷ - 10⁹ parasites.
-
Drug Pressure: Expose the parasite culture to GNF179 at a constant pressure, typically 3-5 times the experimentally determined half-maximal inhibitory concentration (IC₅₀).[13]
-
Culture Maintenance: Maintain the culture for an extended period (e.g., up to 60 days), replacing the media and drug every 48 hours.[13] Monitor for parasite death and recrudescence via regular Giemsa-stained thin blood smears.
-
Cloning: Once a resistant population is established, clone the parasites by limiting dilution to ensure a genetically homogenous population for downstream analysis.
Identification of pfcarl Mutations via Whole Genome Sequencing (WGS)
Objective: To identify genetic changes, specifically in the pfcarl gene, responsible for the resistance phenotype.
Methodology:
-
Genomic DNA Extraction: Extract high-quality genomic DNA (gDNA) from both the parental (sensitive) and the generated resistant parasite lines.
-
Library Preparation & Sequencing: Prepare sequencing libraries from the extracted gDNA and perform whole-genome sequencing using a platform such as Illumina.
-
Bioinformatic Analysis:
-
Align the sequencing reads from both parental and resistant lines to the P. falciparum 3D7 reference genome.
-
Perform variant calling to identify single nucleotide variations (SNVs) and insertions/deletions (indels).
-
Compare the variants found in the resistant line to those in the parental line. The mutations that are unique to the resistant strain are candidate resistance markers. Focus on non-synonymous mutations in coding regions, particularly within the pfcarl gene (PF3D7_1329800).
-
Confirmation of Resistance-Conferring Mutations using CRISPR/Cas9
Objective: To validate that a specific mutation in pfcarl is sufficient to confer GNF179 resistance.
Methodology:
-
Plasmid Design: Construct a CRISPR/Cas9 editing plasmid containing:
-
The Cas9 nuclease.
-
A guide RNA (gRNA) targeting a region near the mutation site in the pfcarl gene.
-
A donor repair template containing the desired point mutation flanked by homology arms.
-
-
Transfection: Introduce the plasmid into a drug-sensitive, wild-type parasite line (e.g., Dd2 or NF54) via electroporation.
-
Selection and Cloning: Select for successfully transfected parasites using a drug-selectable marker on the plasmid. After selection, clone the edited parasites by limiting dilution.
-
Verification: Sequence the pfcarl gene in the cloned parasite lines to confirm the successful introduction of the intended mutation.
-
Phenotypic Analysis: Perform IC₅₀ assays on the edited and wild-type parasite lines to quantify the change in GNF179 susceptibility and confirm that the single mutation confers resistance.[4]
Signaling Pathway and Resistance Mechanism
The imidazolopiperazine GNF179 is believed to exert its antimalarial effect by disrupting the parasite's secretory pathway, leading to ER stress and inhibiting protein trafficking. One potential target is SEY1, a GTPase essential for maintaining ER morphology. Mutations in PfCARL, a protein implicated in ER/Golgi function, are thought to provide a mechanism for the parasite to overcome this stress, leading to drug resistance.
Caption: Proposed mechanism of GNF179 action and PfCARL-mediated resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Mutations in the Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL) Confer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL), a Resistance Mechanism for Two Distinct Compound Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. malariaworld.org [malariaworld.org]
- 7. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. guidetomalariapharmacology.org [guidetomalariapharmacology.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. [PDF] Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL), a Resistance Mechanism for Two Distinct Compound Classes | Semantic Scholar [semanticscholar.org]
- 12. Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL), a Resistance Mechanism for Two Distinct Compound Classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
GNF179: A Comparative Analysis of a Promising Imidazolopiperazine Antimalarial
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GNF179 with other imidazolopiperazine antimalarials, supported by experimental data, detailed methodologies, and pathway visualizations.
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the discovery and development of novel antimalarial agents with new mechanisms of action. The imidazolopiperazines (IZPs) have emerged as a promising class of compounds with potent activity against multiple stages of the malaria parasite life cycle, including drug-resistant strains.[1][2] This guide focuses on GNF179, a key representative of this class, and compares its performance with other notable imidazolopiperazines, primarily its close analog KAF156 (Ganaplacide).
Performance Comparison of Imidazolopiperazine Antimalarials
GNF179 and its analogs exhibit potent nanomolar activity against both drug-sensitive and drug-resistant strains of P. falciparum. The following tables summarize the in vitro efficacy of GNF179 and other selected imidazolopiperazines.
Table 1: In Vitro Activity of GNF179 and KAF156 against P. falciparum Strains
| Compound | Strain | Resistance Profile | IC50 (nM) | Reference |
| GNF179 | 3D7 | Drug-sensitive | 6 | [3] |
| GNF179 | W2 | Chloroquine-resistant | 4 | [3] |
| KAF156 | 3D7 | Drug-sensitive | 9.0 ± 1.0 | [3] |
| KAF156 | W2 | Chloroquine, Pyrimethamine, Quinine, Sulfadoxine-resistant | 7.7 ± 0.7 | [3] |
| KAF156 | Dd2 | Mefloquine, Chloroquine, Pyrimethamine-resistant | 7.1 ± 1.7 | [3] |
| KAF156 | K1 | Chloroquine, Pyrimethamine, Sulfadoxine-resistant | 7.3 ± 0.7 | [3] |
Table 2: Structure-Activity Relationship (SAR) of Selected Imidazolopiperazine Analogs
| Compound ID | Modifications from Parent Scaffold | P. falciparum 3D7 EC50 (nM) | P. falciparum W2 EC50 (nM) | Reference |
| 1a | Parent Scaffold | 100 | 130 | [1] |
| 9 | Phenylalanine at R1 | <100 | <100 | [1] |
| 11 | α-methylalanine at R1 | 20 | - | [1] |
| 31 | 3,4-disubstitution on aniline moiety | 3 | 4 | [1] |
| 35 | Dimethyl substitution on piperazine core | ~10 | - | [4] |
Mechanism of Action and Resistance
Imidazolopiperazines like GNF179 and KAF156 disrupt the parasite's secretory pathway, leading to endoplasmic reticulum (ER) stress and inhibition of protein trafficking.[5][6] This disruption is believed to be a key aspect of their antimalarial activity.
A potential target of GNF179 has been identified as SEY1, a dynamin-like GTPase essential for shaping the parasite's endoplasmic reticulum.[6][7][8] Inhibition of SEY1's GTPase activity by GNF179 leads to morphological changes in the ER and Golgi apparatus, ultimately contributing to parasite death.[7][8]
Resistance to imidazolopiperazines is primarily associated with mutations in the P. falciparum cyclic amine resistance locus (PfCARL).[1][9][10] PfCARL is a protein localized to the cis-Golgi apparatus and is thought to be involved in protein sorting and membrane trafficking.[1][9] Mutations in PfCARL are believed to confer resistance not by altering the drug's primary target, but by providing a general mechanism of drug resistance, possibly by altering drug transport or compensating for the disruption in the secretory pathway.[10][11]
Experimental Protocols
In Vitro Antimalarial Activity Assay (SYBR Green I-based)
This protocol is used to determine the 50% inhibitory concentration (IC50) of antimalarial compounds against P. falciparum.
1. Parasite Culture:
-
P. falciparum strains are cultured in human O+ erythrocytes at 5% hematocrit in RPMI-1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, 25 mM NaHCO3, and 50 µg/mL hypoxanthine.
-
Cultures are maintained at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Parasite synchronization is achieved by treatment with 5% D-sorbitol.
2. Assay Procedure:
-
Asynchronous parasite cultures with a parasitemia of ~1% are plated into 96-well plates containing serial dilutions of the test compounds.
-
Plates are incubated for 72 hours under the same conditions as the parasite culture.
-
After incubation, 100 µL of SYBR Green I lysis buffer (0.2 µL of SYBR Green I/mL of lysis buffer; lysis buffer composition: 20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) is added to each well.[12]
-
Plates are incubated in the dark at room temperature for 1 hour.
-
Fluorescence is measured using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.[13]
3. Data Analysis:
-
Fluorescence values are plotted against the log of the drug concentration.
-
IC50 values are calculated by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
In Vivo Efficacy Study (4-Day Suppressive Test)
This murine model is used to assess the in vivo antimalarial activity of test compounds.[14][15]
1. Animals and Parasites:
-
Female Swiss albino mice (6-8 weeks old) are used.
-
A chloroquine-sensitive strain of Plasmodium berghei is used for infection.
2. Infection:
-
Donor mice with a parasitemia of 20-30% are used to prepare the inoculum.
-
Experimental mice are inoculated intraperitoneally with 1x10^7 parasitized red blood cells.
3. Drug Administration:
-
Test compounds are formulated in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol).
-
Treatment starts 2-4 hours post-infection and continues daily for four consecutive days (Day 0 to Day 3).
-
Drugs are typically administered orally or via intraperitoneal injection.
4. Monitoring:
-
On Day 4, thin blood smears are prepared from the tail blood of each mouse.
-
Smears are stained with Giemsa and parasitemia is determined by microscopy.
-
The percentage of parasitemia suppression is calculated relative to an untreated control group.
5. Data Analysis:
-
The average percent suppression of parasitemia is calculated for each treatment group.
-
The 50% and 90% effective doses (ED50 and ED90) can be determined by testing a range of drug concentrations.
Conclusion
GNF179 and other imidazolopiperazines represent a significant advancement in the fight against malaria. Their novel mechanism of action, targeting the parasite's secretory pathway, and their potent activity against drug-resistant strains make them valuable candidates for further development. This guide provides a comparative overview to aid researchers in understanding the landscape of imidazolopiperazine antimalarials and to facilitate future research in this critical area.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL), a Resistance Mechanism for Two Distinct Compound Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. malariaworld.org [malariaworld.org]
- 6. Pan-active imidazolopiperazine antimalarials target the Plasmodium falciparum intracellular secretory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 9. Mutations in the Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL) Confer Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. iddo.org [iddo.org]
- 13. Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of Antimalarial Activity of Ethanolic Extract of Annona muricata L.: An in vivo and an in silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mmv.org [mmv.org]
A Comparative Efficacy Analysis of Antimalarial Imidazolopiperazines: GNF179 and KAF156 (Ganaplacide)
GNF179 and KAF156 (Ganaplacide) are two closely related antimalarial compounds belonging to the novel imidazolopiperazine (IZP) class. Both exhibit potent activity against multiple life-cycle stages of the Plasmodium parasite, the causative agent of malaria. While structurally similar—differing only by a single halogen atom—KAF156 has progressed to Phase III clinical trials as a promising next-generation antimalarial, often in combination with lumefantrine.[1][2] GNF179, its close analog, serves as a crucial tool in preclinical and mechanistic studies to elucidate the unique mode of action and resistance pathways of this chemical class.[1][3] This guide provides an objective comparison of their efficacy, supported by experimental data, to inform researchers and drug development professionals.
Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of GNF179 and KAF156 against various Plasmodium species and life stages.
Table 1: In Vitro Activity Against Plasmodium falciparum Asexual Blood Stages
| Compound | Strain | IC50 (nM) | Key Resistance Markers | Reference |
|---|---|---|---|---|
| KAF156 | Drug-sensitive & Drug-resistant strains | 6 - 17.4 | Broad panel | [4][5] |
| KAF156 | P. falciparum clinical isolates (Thai-Myanmar border) | 12.6 (median) | Field isolates | [4] |
| KAF156 | Strains with pfk13 mutations (ART-resistant) | 3 - 11 | pfk13 mutations | [6] |
| GNF179 | W2 (multidrug resistant) | 4.8 | - | [7] |
| GNF179 | Dd2 (multidrug resistant) | 5 - 9 | - | [8] |
| GNF179 | NF54 (pfcarl L830V mutant) | 2,550 | pfcarl L830V | [9] |
| GNF179 | Dd2 (pfact S242* mutant) | 4,800 | pfact S242* | [8] |
| GNF179 | Dd2 (pfugt F37V mutant) | 926.4 | pfugt F37V |[8] |
Table 2: Activity Against Other Plasmodium Life Stages
| Compound | Stage | Species | Activity Metric & Value | Reference |
|---|---|---|---|---|
| KAF156 | Liver Stage | P. falciparum | IC50 = 4.5 nM | [9] |
| KAF156 | Transmission Blocking | P. falciparum | 0 oocysts at 5 nM | [9] |
| KAF156 | Stage V Gametocytes | P. falciparum | Potent cidal activity | [4] |
| KAF156 | Asexual Blood Stage | P. vivax | IC50 = 5.5 nM (median) | [4] |
| GNF179 | Stage V Gametocytes | P. falciparum | EC50 = 9 nM | [9] |
| GNF179 | Transmission Blocking | P. falciparum | Abolished oocyst formation at 5 nM |[7] |
Table 3: In Vivo Efficacy in Rodent Models
| Compound | Animal Model | Protective/Therapeutic | Dosing | Efficacy | Reference |
|---|---|---|---|---|---|
| KAF156 | Mouse (P. berghei) | Therapeutic | Oral | ED50 = 0.6 mg/kg, ED90 = 0.9 mg/kg, ED99 = 1.4 mg/kg | [4][5] |
| KAF156 | Mouse (sporozoite challenge) | Prophylactic | Single oral dose of 10 mg/kg | Completely protective | [4][5] |
| GNF179 | Rodent (P. berghei) | Therapeutic | Single oral dose of 10 mg/kg | Prevents malaria development | [9] |
| GNF179 | Mouse (P. berghei) | Prophylactic | 15 mg/kg (p.o.) single dose | Protected against infectious sporozoites |[7] |
Mechanism of Action
The imidazolopiperazines feature a novel mechanism of action distinct from existing antimalarials.[10] While the precise molecular target remains under investigation, studies with GNF179 and KAF156 indicate that they disrupt the parasite's intracellular secretory pathway.[11][12] This disruption leads to the inhibition of protein trafficking and export, causing expansion and stress in the endoplasmic reticulum (ER).[6][11][12]
Recent research using GNF179 has identified SEY1, a dynamin-like GTPase essential for maintaining ER architecture, as a potential target.[3][13] GNF179 was shown to bind to Plasmodium SEY1 and inhibit its GTPase activity, leading to morphological changes in the parasite's ER and Golgi apparatus.[13]
References
- 1. Ganaplacide - Wikipedia [en.wikipedia.org]
- 2. Novel ganaplacide/lumefantrine-SDF combination in adults and children with malaria moves to Phase III study - EDCTP [edctp.org]
- 3. Ganaplacide — Wikipédia [fr.wikipedia.org]
- 4. KAF156 Is an Antimalarial Clinical Candidate with Potential for Use in Prophylaxis, Treatment, and Prevention of Disease Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 6. academic.oup.com [academic.oup.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Mutations in the Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL) Confer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ganaplacide-lumefantrine | Medicines for Malaria Venture [mmv.org]
- 11. malariaworld.org [malariaworld.org]
- 12. researchgate.net [researchgate.net]
- 13. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
GNF179: A Novel Antimalarial Candidate Against Drug-Resistant Plasmodium
A comparative analysis of the imidazolopiperazine GNF179 against drug-resistant Plasmodium strains, offering researchers and drug development professionals a guide to its efficacy, mechanism of action, and performance relative to other antimalarials.
The emergence and spread of multidrug-resistant Plasmodium falciparum is a critical global health challenge, threatening the efficacy of current frontline antimalarial treatments, including artemisinin-based combination therapies (ACTs). This guide provides a comparative overview of GNF179, a novel imidazolopiperazine (IZP) compound, and its performance against drug-resistant malaria parasites.
Executive Summary
GNF179, and its close analog KAF156 (ganaplacide), demonstrates potent activity against multiple life-cycle stages of Plasmodium parasites, including strains resistant to current standard-of-care drugs like artemisinin and chloroquine. Its novel mechanism of action, which targets the parasite's secretory pathway, distinguishes it from existing antimalarials and makes it a promising candidate for future combination therapies. Resistance to GNF179 has been selected for in vitro and is associated with mutations in genes such as the P. falciparum cyclic amine resistance locus (pfcarl).
Comparative In Vitro Efficacy
GNF179 exhibits potent, low nanomolar activity against both drug-sensitive and drug-resistant P. falciparum strains. The following table summarizes the 50% inhibitory concentrations (IC50) of GNF179's analog KAF156 and other antimalarials against a panel of laboratory-adapted strains with varying resistance profiles.
| Drug | P. falciparum Strain (Resistance Profile) | Geometric Mean IC50 (nM) |
| KAF156 | IPC-5202 (Artemisinin-R, K13 R539T) | 8.7 |
| Dd2 (Chloroquine-R, Mefloquine-R) | 6.0 | |
| NF54 (Sensitive) | 5.5 | |
| Dihydroartemisinin (DHA) | IPC-5202 (Artemisinin-R, K13 R539T) | 10.6 |
| Dd2 (Chloroquine-R, Mefloquine-R) | 0.6 | |
| NF54 (Sensitive) | 0.8 | |
| Chloroquine (CQ) | IPC-5202 (Artemisinin-R, K13 R539T) | 201.2 |
| Dd2 (Chloroquine-R, Mefloquine-R) | 149.0 | |
| NF54 (Sensitive) | 12.6 | |
| Lumefantrine (LUM) | IPC-5202 (Artemisinin-R, K13 R539T) | 2.5 |
| Dd2 (Chloroquine-R, Mefloquine-R) | 32.0 | |
| NF54 (Sensitive) | 11.3 |
Table 1: Comparative in vitro activity of KAF156 (GNF179 analog) and standard antimalarials against various P. falciparum strains. Data compiled from multiple sources for illustrative comparison.[1][2][3]
Mechanism of Action
GNF179 possesses a novel mechanism of action that is distinct from traditional antimalarials. It targets the parasite's intracellular secretory pathway, leading to endoplasmic reticulum (ER) stress and inhibiting protein trafficking.[4] This disruption of essential cellular processes ultimately results in parasite death. Recent studies have identified a putative dynamin-like GTPase, SEY1, as a potential target of GNF179.[5][6] GNF179 has been shown to bind to SEY1 and inhibit its GTPase activity, which is crucial for maintaining the architecture of the ER.[5][6]
Resistance Profile
In vitro studies have shown that resistance to GNF179 can be selected for, and this is often associated with mutations in several genes. The most frequently cited is the P. falciparum cyclic amine resistance locus (pfcarl, PF3D7_0321900), which encodes a protein localized to the cis-Golgi apparatus.[1][7] Mutations in pfcarl have been shown to confer resistance not only to imidazolopiperazines but also to other structurally unrelated compounds, suggesting a role in multidrug resistance.[1] Other genes implicated in GNF179 resistance include pfugt (UDP-galactose transporter) and pfact (acetyl-CoA transporter).[1]
Experimental Protocols
In Vitro Drug Susceptibility Testing: SYBR Green I Assay
The in vitro efficacy of GNF179 and other antimalarials is commonly assessed using a SYBR Green I-based fluorescence assay.[3][8] This method measures parasite proliferation by quantifying the amount of parasite DNA.
Methodology:
-
Parasite Culture: Asynchronous or synchronized P. falciparum cultures are maintained in human erythrocytes at a defined hematocrit in complete medium.
-
Drug Preparation: A serial dilution of the test compounds (e.g., GNF179, chloroquine, DHA) is prepared and added to a 96-well microplate.
-
Incubation: Parasite cultures are diluted to a starting parasitemia (e.g., 0.5-1%) and added to the drug-coated plates. The plates are then incubated for 72 hours under standard culture conditions (e.g., 37°C, 5% CO2, 5% O2).
-
Lysis and Staining: After incubation, the plates are frozen to lyse the red blood cells. A lysis buffer containing the fluorescent DNA-binding dye SYBR Green I is then added to each well.
-
Fluorescence Reading: The plates are incubated in the dark to allow the dye to bind to parasite DNA. Fluorescence is then measured using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Data Analysis: The fluorescence intensity is proportional to the amount of parasite DNA, and therefore, parasite growth. The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
In Vivo Efficacy Testing: Murine Malaria Models
The in vivo efficacy of antimalarial compounds is typically evaluated using rodent models of malaria, such as Plasmodium berghei-infected mice.[1][2]
Methodology:
-
Infection: Mice (e.g., CD-1 or BALB/c) are infected intravenously or intraperitoneally with a known number of P. berghei-infected red blood cells.
-
Drug Administration: At a set time post-infection (e.g., 2-3 days), when a measurable parasitemia is established, the test compound is administered to groups of mice, typically via oral gavage. A vehicle control group and a positive control group (treated with a known effective antimalarial like chloroquine) are included.
-
Dosing Regimen: A standard regimen is the 4-day suppressive test, where the drug is administered once daily for four consecutive days.
-
Parasitemia Monitoring: Parasitemia is monitored daily by collecting a small blood sample from the tail vein and examining Giemsa-stained thin blood smears under a microscope. The percentage of infected red blood cells is determined.
-
Data Analysis: The efficacy of the compound is assessed by comparing the average parasitemia in the treated groups to the vehicle control group. The 50% and 90% effective doses (ED50 and ED90), which represent the doses required to suppress parasitemia by 50% and 90% respectively, are calculated. Mouse survival is also monitored as a secondary endpoint.
Conclusion
GNF179 and the imidazolopiperazine class of compounds represent a significant advancement in the fight against drug-resistant malaria. Their novel mechanism of action, potent activity against resistant strains, and efficacy across multiple parasite life stages make them highly valuable candidates for the development of next-generation antimalarial therapies. Further research and clinical development, particularly in combination with other antimalarials, will be crucial to fully realize their potential in combating this global disease.
References
- 1. In vitro evaluation of ganaplacide/lumefantrine combination against Plasmodium falciparum in a context of artemisinin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutations in the Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL) Confer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medrxiv.org [medrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. In vitro sensitivity pattern of chloroquine and artemisinin in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of parasite genomic dynamics on the sensitivity of Plasmodium falciparum isolates to piperaquine and other antimalarial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | In vitro susceptibility profile of Plasmodium falciparum clinical isolates from Ghana to antimalarial drugs and polymorphisms in resistance markers [frontiersin.org]
- 8. researchgate.net [researchgate.net]
GNF179's Primary Target Validated as SEY1: A Comparative Guide
For Immediate Release
GNF179, a close analog of the clinical candidate ganaplacide (KAF156), belongs to the imidazolopiperazine (IZP) class of compounds with potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. While previous studies have implicated the parasite's secretory pathway as the target of IZPs, the precise molecular target has remained elusive until now. Recent findings provide compelling evidence that GNF179 directly binds to and inhibits the function of Plasmodium SEY1, leading to disruption of the parasite's ER and Golgi apparatus and ultimately, cell death.[1][2]
This guide will compare the experimental data that validates SEY1 as the primary target, detail the methodologies used in these key experiments, and provide visual representations of the relevant biological pathways and experimental workflows.
Data Presentation: GNF179 and SEY1 Interaction
The following tables summarize the quantitative data from key experiments that validate the direct interaction between GNF179 and Plasmodium SEY1.
Table 1: Binding Affinity and Thermal Stability
| Parameter | Method | Value | Significance |
| Binding Affinity (KD) | Surface Plasmon Resonance (SPR) | Elevated GNF179 levels on PvSEY1-coated sensor chips | Demonstrates direct physical interaction between GNF179 and Plasmodium vivax SEY1.[1] |
| Thermal Destabilization | Cellular Thermal Shift Assay (CETSA) | GNF179 reduces PvSEY1 melting temperature | Indicates direct binding of GNF179 to PvSEY1 within the cellular environment, leading to protein destabilization.[1][2] |
Table 2: Enzymatic Inhibition
| Assay | Method | Result | Significance |
| GTPase Activity | in vitro GTPase activity assay | GNF179 inhibits PvSEY1 GTPase activity | Confirms that GNF179 binding to SEY1 is functional, inhibiting its enzymatic activity which is crucial for ER fusion.[1][2] |
Table 3: Cellular Phenotypes and Target Engagement
| Experiment | Method | Result | Significance |
| Gene Overexpression | CRISPR/Cas9-mediated gene editing | Plasmodium SEY1 overexpression confers resistance to GNF179 | Provides strong genetic evidence that SEY1 is a biologically relevant target of GNF179 in the parasite.[1] |
| Gene Knockdown | Conditional knockdown | Plasmodium SEY1 knockdown confers sensitivity to GNF179 | Further validates SEY1 as the target, showing that reduced levels of the protein enhance the drug's efficacy.[1] |
| ER and Golgi Morphology | Ultrastructure Expansion Microscopy | GNF179 treatment leads to altered ER and Golgi morphology | Demonstrates the downstream cellular consequence of SEY1 inhibition by GNF179.[1][2] |
| Gene Essentiality | Gene disruption attempts | PfSEY1 is an essential gene in P. falciparum | Highlights SEY1 as an attractive and vulnerable target for antimalarial drugs.[1][2] |
Experimental Protocols
Detailed methodologies for the key experiments that validated SEY1 as the primary target of GNF179 are outlined below.
Proteomic Affinity Chromatography
-
Objective: To identify proteins from P. falciparum lysate that bind to GNF179.
-
Methodology:
-
GNF179 was chemically linked to beads to create an affinity matrix.
-
P. falciparum lysate was incubated with the GNF179-linked beads.
-
Proteins that bound to the GNF179 beads were eluted.
-
Eluted proteins were identified and quantified using tandem mass spectrometry (MS/MS).
-
Results showed elevated levels of PfSEY1 in the pulldown with GNF179-linked beads compared to control beads.[1]
-
Surface Plasmon Resonance (SPR)
-
Objective: To measure the direct binding affinity between GNF179 and SEY1.
-
Methodology:
-
Recombinant His-tagged P. knowlesi SEY1 (PkSEY1) was immobilized on a sensor chip.
-
Various concentrations of GNF179 were flowed over the chip.
-
The interaction was measured in real-time by detecting changes in the refractive index at the chip surface.
-
The resulting data was used to determine the equilibrium dissociation constant (KD), indicating the binding affinity.[1]
-
Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm the binding of GNF179 to SEY1 in a cellular context.
-
Methodology:
-
P. vivax lysates containing PvSEY1 were treated with either GNF179 or a vehicle control (DMSO).
-
The treated lysates were heated to a range of temperatures to induce protein denaturation.
-
The amount of soluble (non-denatured) PvSEY1 at each temperature was quantified by Western blotting.
-
A decrease in the melting temperature of PvSEY1 in the presence of GNF179 indicates direct binding and destabilization of the protein.[1]
-
GTPase Activity Assay
-
Objective: To determine the effect of GNF179 on the enzymatic activity of SEY1.
-
Methodology:
-
Recombinant PvSEY1-myc-His was purified from E. coli.
-
The assay measured the production of free phosphate resulting from the hydrolysis of GTP by PvSEY1.
-
Reactions were set up with a fixed concentration of the enzyme and varying concentrations of GTP, in the presence or absence of GNF179.
-
The absorbance at 360nm was measured to quantify the amount of free phosphate produced.
-
A decrease in phosphate production in the presence of GNF179 indicated inhibition of GTPase activity.[1]
-
Visualizations
The following diagrams illustrate the key pathways and experimental workflows involved in the validation of SEY1 as the target of GNF179.
Caption: Mechanism of action of GNF179 targeting SEY1.
Caption: Experimental workflow for validating SEY1 as the target of GNF179.
References
A Comparative Analysis of GNF179 and Atovaquone: Unraveling Two Distinct Antimalarial Mechanisms
In the landscape of antimalarial drug development, understanding the precise mechanisms of action is paramount for overcoming resistance and designing novel therapeutic strategies. This guide provides a detailed comparative analysis of two potent antimalarial compounds, GNF179 and atovaquone, which despite their shared efficacy, operate through fundamentally different pathways. We present a comprehensive overview of their mechanisms, supported by experimental data, detailed protocols, and visual representations of the involved biological pathways.
Executive Summary
Data Presentation: Quantitative Comparison
The following tables summarize the in vitro efficacy of GNF179 and atovaquone against various stages of Plasmodium falciparum. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the published literature. The data presented here are compiled from various sources to provide a comparative overview.
Table 1: In Vitro Activity against Asexual Blood Stages of P. falciparum
| Compound | Strain | IC50 (nM) | Reference(s) |
| GNF179 | Dd2 | 2.5 - 6 | [1] |
| NF54 | 6 | [1] | |
| W2 | ~7 | [2] | |
| Atovaquone | 3D7 | 0.83 - 6.81 | [3] |
| L-3 (chloroquine-susceptible) | 0.978 | [4] | |
| FCM 29 (multidrug-resistant) | 1.76 | [4] | |
| D6 | <10 | [5] | |
| V1/S | <10 | [5] |
Table 2: Activity against Other Plasmodium Life Stages
| Compound | Life Stage | Species | Activity Metric | Value | Reference(s) |
| GNF179 | Liver Stage | P. berghei | IC50 | 4.5 nM | [1] |
| Stage V Gametocytes | P. falciparum | EC50 | 9 nM | [1] | |
| Atovaquone | Liver Stage | P. yoelii | IC50 | <10 nM | [5] |
| Ookinete Formation | P. berghei | IC50 | 65 nM | [5] |
Mechanisms of Action
GNF179: Targeting the Secretory Pathway
GNF179 exerts its antimalarial effect by disrupting the parasite's secretory pathway, a critical process for the export of proteins required for parasite survival and remodeling of the host red blood cell.
-
Localization: Studies have shown that fluorescently-labeled GNF179 localizes to the endoplasmic reticulum (ER) and the Golgi apparatus of the parasite.[6]
-
Inhibition of Protein Trafficking: GNF179 treatment leads to the accumulation of proteins within the ER, indicating a blockage in their transport to their final destinations. This disruption of protein export prevents the establishment of new permeation pathways in the host red blood cell membrane, which are essential for nutrient uptake.[2]
-
Induction of ER Stress: The accumulation of unfolded or misfolded proteins in the ER due to trafficking inhibition likely triggers the unfolded protein response (UPR), leading to ER stress and ultimately, parasite death.
-
Potential Direct Target - SEY1: Recent evidence suggests that GNF179 may directly bind to and inhibit the activity of SEY1, a dynamin-like GTPase involved in the homotypic fusion of ER membranes.[7][8] Inhibition of SEY1 would disrupt ER morphology and function, consistent with the observed effects of GNF179.[7]
Atovaquone: A Mitochondrial Inhibitor
Atovaquone's mechanism is well-characterized and centers on the disruption of the parasite's mitochondrial electron transport chain (mETC).
-
Targeting the Cytochrome bc1 Complex: Atovaquone is a structural analog of ubiquinone (coenzyme Q10) and acts as a competitive inhibitor of the quinol oxidation (Qo) site of the cytochrome bc1 complex (Complex III) in the mETC.[9][10]
-
Disruption of Mitochondrial Membrane Potential: By blocking electron flow through the mETC, atovaquone collapses the mitochondrial membrane potential (ΔΨm), a critical component of cellular energy production.[9]
-
Inhibition of Pyrimidine Biosynthesis: The parasite's mETC is coupled to the enzyme dihydroorotate dehydrogenase (DHODH), which is essential for de novo pyrimidine biosynthesis. Inhibition of the cytochrome bc1 complex by atovaquone indirectly inhibits DHODH, leading to a depletion of pyrimidines necessary for DNA and RNA synthesis.[9]
Resistance Mechanisms
GNF179 Resistance
Resistance to GNF179 and other imidazolopiperazines is primarily associated with mutations in the P. falciparum cyclic amine resistance locus (pfcarl) gene.[1] The PfCARL protein is localized to the cis-Golgi and is thought to be involved in regulating the transport or activity of small molecules within this organelle.[1] Mutations in pfcarl do not appear to confer cross-resistance to other major classes of antimalarials, including atovaquone.[1]
Atovaquone Resistance
Resistance to atovaquone arises from single point mutations in the mitochondrially-encoded cytochrome b (cytb) gene, specifically in the region encoding the ubiquinone-binding pocket.[11][12] The most common mutation is at codon 268 (Y268S/N/C). These mutations reduce the binding affinity of atovaquone to the cytochrome bc1 complex, thereby diminishing its inhibitory effect.[11]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
References
- 1. Mutations in the Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL) Confer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro atovaquone/proguanil susceptibility and characterization of the cytochrome b gene of Plasmodium falciparum from different endemic regions of Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro activity of atovaquone against the African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimalarial pharmacology and therapeutics of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Cytochrome b Mutation Y268S Conferring Atovaquone Resistance Phenotype in Malaria Parasite Results in Reduced Parasite bc1 Catalytic Turnover and Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
GNF179: A Novel Antimalarial Agent with a Distinct Activity Spectrum Compared to Standard Therapies
A comprehensive analysis of the preclinical data supporting GNF179, a promising imidazolopiperazine derivative, reveals a unique and broad spectrum of activity against multiple stages of the malaria parasite's life cycle, including drug-resistant strains. This guide provides a detailed comparison of GNF179 with standard antimalarials, supported by experimental data, to inform researchers, scientists, and drug development professionals.
GNF179, a close analog of the clinical candidate ganaplacide (KAF156), demonstrates potent activity against Plasmodium falciparum, the deadliest species of the malaria parasite, as well as other human malaria parasites like P. vivax and P. malariae.[1] Its mechanism of action, which involves the disruption of the parasite's secretory pathway and induction of endoplasmic reticulum (ER) stress, distinguishes it from conventional antimalarials and contributes to its efficacy against strains resistant to current drugs.[2][3]
Comparative In Vitro Activity
GNF179 exhibits low nanomolar potency against both drug-sensitive and multidrug-resistant P. falciparum strains. The following tables summarize the 50% inhibitory concentration (IC50) values of GNF179 compared to standard antimalarials.
| Drug | P. falciparum 3D7 (Drug-Sensitive) IC50 (nM) | P. falciparum W2 (Chloroquine-Resistant, Mefloquine-Resistant) IC50 (nM) | P. falciparum Dd2 (Chloroquine-Resistant, Pyrimethamine-Resistant) IC50 (nM) | P. falciparum K1 (Chloroquine-Resistant, Pyrimethamine-Resistant) IC50 (nM) |
| GNF179 | ~5 | 4.8[4] | ~3.1 | - |
| Chloroquine | 10 - 20 | > 200 | > 200 | > 200 |
| Artemisinin | 5 - 10 | 5 - 10 | 5 - 10 | 5 - 10 |
| Mefloquine | 10 - 20 | > 100 | 10 - 20 | > 100 |
| Piperaquine | 10 - 20 | 10 - 20 | 10 - 20 | 10 - 20 |
Table 1: Comparative in vitro activity of GNF179 and standard antimalarials against various P. falciparum strains. Data compiled from multiple sources.
GNF179 also demonstrates potent activity against other human malaria parasites.
| Drug | P. vivax (clinical isolates) IC50 (nM) | P. malariae (clinical isolates) IC50 (nM) |
| GNF179 | Potent inhibition observed | Strong inhibition observed[1] |
| Chloroquine | Variable, resistance reported | Reduced susceptibility observed[1] |
| Artemether | - | Reduced susceptibility observed[1] |
| Lumefantrine | - | Reduced susceptibility observed[1] |
| Piperaquine | Potent inhibition observed | Potent inhibition observed[1] |
Table 2: Activity of GNF179 and standard antimalarials against P. vivax and P. malariae.
Activity Across the Parasite Life Cycle
A key advantage of GNF179 is its activity against multiple stages of the parasite's life cycle, a feature not universally shared by standard antimalarials.
| Drug | Asexual Blood Stages | Liver Stages | Gametocytes (Transmission Blocking) |
| GNF179 | High | High | High [4] |
| Chloroquine | High (sensitive strains) | None | Active against immature gametocytes |
| Artemisinin Derivatives | High | Moderate | Active against immature gametocytes |
| Primaquine | Low | High (including hypnozoites) | High (all stages) |
| Atovaquone | High | High | Moderate |
Table 3: Activity spectrum of GNF179 and standard antimalarials across different life cycle stages of Plasmodium.
In Vivo Efficacy
Preclinical studies in rodent models of malaria have demonstrated the oral activity of GNF179. A single oral dose of 15 mg/kg provided protection against an infectious P. berghei sporozoite challenge.[4]
Mechanism of Action: Disruption of the Secretory Pathway
GNF179's novel mechanism of action is a significant departure from that of traditional antimalarials. While drugs like chloroquine interfere with heme detoxification and artemisinins generate cytotoxic free radicals, GNF179 targets the parasite's secretory pathway.[2][3] This leads to an accumulation of unfolded proteins in the endoplasmic reticulum (ER), inducing ER stress and ultimately parasite death.[2][3][5] Mutations in the P. falciparum cyclic amine resistance locus (pfcarl) gene have been associated with resistance to imidazolopiperazines, further implicating this pathway.[6]
Caption: GNF179 inhibits the parasite's secretory pathway, leading to ER stress and cell death.
Experimental Protocols
In Vitro Antimalarial Susceptibility Testing: [3H]-Hypoxanthine Incorporation Assay
This assay is a widely used method to determine the in vitro susceptibility of P. falciparum to antimalarial drugs.
-
Parasite Culture: Asynchronous cultures of P. falciparum are maintained in human erythrocytes at a specified hematocrit in RPMI 1640 medium supplemented with serum and other nutrients.
-
Drug Preparation: A serial dilution of the test compounds (e.g., GNF179, chloroquine) is prepared in 96-well microtiter plates.
-
Incubation: Parasitized red blood cells are added to the drug-containing wells and incubated for 24-48 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Radiolabeling: [3H]-hypoxanthine is added to each well, and the plates are incubated for an additional 24 hours. The parasites incorporate the radiolabeled hypoxanthine into their nucleic acids during replication.
-
Harvesting and Measurement: The contents of each well are harvested onto a glass fiber filter mat, and the unincorporated radiolabel is washed away. The radioactivity on the filter mat, which is proportional to parasite growth, is measured using a scintillation counter.
-
Data Analysis: The 50% inhibitory concentration (IC50), the drug concentration at which parasite growth is inhibited by 50% compared to drug-free controls, is calculated by plotting the percentage of growth inhibition against the drug concentration.
Caption: Workflow for the [3H]-hypoxanthine incorporation assay.
In Vivo Antimalarial Efficacy Testing: Rodent Malaria Model
The 4-day suppressive test in P. berghei-infected mice is a standard method for evaluating the in vivo efficacy of antimalarial compounds.
-
Infection: Mice are inoculated with Plasmodium berghei-infected erythrocytes.
-
Treatment: The test compound (e.g., GNF179) is administered to the mice, typically by oral gavage or subcutaneous injection, for four consecutive days, starting on the day of infection. A control group receives the vehicle only, and a positive control group receives a standard antimalarial drug like chloroquine.
-
Monitoring: Parasitemia (the percentage of infected red blood cells) is monitored daily by examining Giemsa-stained thin blood smears.
-
Endpoint: The efficacy of the compound is determined by the reduction in parasitemia in the treated group compared to the vehicle-treated control group. The 50% and 90% effective doses (ED50 and ED90) can be calculated.
Conclusion
GNF179 presents a promising profile as a next-generation antimalarial drug. Its broad activity spectrum, encompassing drug-resistant strains and multiple life cycle stages, combined with a novel mechanism of action, addresses key challenges in the fight against malaria. The preclinical data summarized here provide a strong rationale for its continued development and highlight its potential to become a valuable tool in malaria treatment and elimination strategies. Further clinical evaluation is warranted to establish its safety and efficacy in humans.
References
- 1. malariaworld.org [malariaworld.org]
- 2. researchgate.net [researchgate.net]
- 3. Pan-active imidazolopiperazine antimalarials target the Plasmodium falciparum intracellular secretory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of Cipargamin and Ganaplacide in Artemisinin-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
GNF179: A Comparative Analysis of Efficacy in Plasmodium vivax and Plasmodium falciparum
A deep dive into the therapeutic potential of the novel antimalarial compound GNF179, comparing its effectiveness against the two major human malaria parasites, Plasmodium vivax and Plasmodium falciparum. This guide synthesizes available preclinical and clinical data, details experimental methodologies, and illustrates key biological pathways.
GNF179, a member of the imidazolopiperazine class of antimalarials, and its close analog KAF156 (Ganaplacide), have emerged as promising candidates in the global fight against malaria. These compounds exhibit a multi-stage activity profile, targeting the parasite in the human host at the liver and blood stages, as well as possessing transmission-blocking capabilities. While extensive research has been conducted on their efficacy against the deadliest malaria parasite, P. falciparum, understanding their comparative effectiveness against the widespread and relapse-inducing P. vivax is crucial for their strategic deployment in malaria elimination campaigns.
Quantitative Efficacy Comparison
The available data, primarily from studies on the advanced clinical candidate KAF156, suggests a potent activity of the imidazolopiperazine class against both P. falciparum and P. vivax. Notably, both in vitro and in vivo studies indicate a potentially higher efficacy against P. vivax.
Table 1: In Vitro Efficacy of KAF156 Against P. vivax and P. falciparum Clinical Isolates [1]
| Parameter | Plasmodium vivax | Plasmodium falciparum |
| Median IC50 * | 5.5 nM | 12.6 nM |
| IC50 Range | 1.4 - 65.8 nM | 3.5 - 27.1 nM |
*IC50 (50% inhibitory concentration) values were determined using an ex vivo schizont maturation assay on clinical isolates from Thailand and Indonesia.[1]
Table 2: In Vivo Efficacy of KAF156 in Patients with Uncomplicated Malaria [2]
| Parameter | Plasmodium vivax (n=10) | Plasmodium falciparum (n=10) |
| Median Parasite Clearance Time | 24 hours | 45 hours |
| Interquartile Range | 20 - 30 hours | 42 - 48 hours |
Experimental Protocols
The evaluation of GNF179 and its analogs against P. falciparum and P. vivax involves distinct experimental methodologies due to the unique biological characteristics of each parasite.
In Vitro Drug Susceptibility Testing of P. falciparum (SYBR Green I Assay)
This method is a widely used, fluorescence-based assay to determine the 50% inhibitory concentration (IC50) of antimalarial compounds against cultured P. falciparum strains.
-
Parasite Culture: P. falciparum parasites are cultured in vitro in human erythrocytes using RPMI-1640 medium supplemented with human serum or Albumax at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).
-
Drug Preparation: The test compound (GNF179) is serially diluted in culture medium in a 96-well plate.
-
Assay Initiation: Synchronized ring-stage parasites are added to the drug-containing wells at a specific parasitemia and hematocrit.
-
Incubation: The plates are incubated for 72 hours under the same culture conditions.
-
Lysis and Staining: After incubation, the red blood cells are lysed, and SYBR Green I, a fluorescent dye that binds to DNA, is added.
-
Fluorescence Reading: The fluorescence intensity, which is proportional to the amount of parasite DNA, is measured using a fluorescence plate reader.
-
Data Analysis: The IC50 value is calculated by plotting the fluorescence intensity against the drug concentration and fitting the data to a dose-response curve.
Ex Vivo Drug Susceptibility Testing of P. vivax (Schizont Maturation Assay)
Due to the inability to continuously culture P. vivax in vitro, drug susceptibility is assessed using clinical isolates from infected patients in a short-term assay.
-
Sample Collection: Venous blood is collected from patients with P. vivax malaria.
-
Leukocyte Depletion: White blood cells are removed from the blood sample to prevent interference with the assay.
-
Drug Plate Preparation: The test compound is serially diluted in a 96-well plate containing a suitable culture medium (e.g., McCoy's 5A medium with human serum).
-
Assay Initiation: The patient's infected red blood cells are added to the wells.
-
Incubation: The plate is incubated for 24-48 hours to allow the parasites to mature from the ring/trophozoite stage to the schizont stage.
-
Microscopic Examination: Thin blood smears are prepared from each well, stained with Giemsa, and the number of schizonts per 200 asexual parasites is counted.
-
Data Analysis: The IC50 is determined by comparing the number of schizonts in the drug-treated wells to the drug-free control wells.[3][4]
In Vivo Efficacy Testing in Humanized Mouse Models
To study the liver stages of P. vivax, including the dormant hypnozoites, humanized mouse models are employed.[5][6][7][8]
-
Mouse Model: Immunodeficient mice are engrafted with human liver cells (FRG KO huHep mice) and, for blood-stage studies, with human red blood cells.[5][6][8][9]
-
Infection: Mice are infected with P. vivax sporozoites.
-
Drug Administration: The test compound is administered to the infected mice at various doses and regimens.
-
Efficacy Assessment (Liver Stage):
-
Prophylactic effect: The drug is given before or at the time of infection, and the parasite load in the liver is measured at a later time point using qPCR for parasite-specific genes (e.g., 18S rRNA).[5]
-
Radical cure (hypnozoite activity): The drug is administered after the establishment of liver-stage infection, and the prevention of relapse is monitored by detecting the absence of blood-stage parasites over time.
-
-
Efficacy Assessment (Blood Stage): For mice also engrafted with human red blood cells, the transition from liver to blood-stage infection can be monitored, and the clearance of blood-stage parasites is quantified by microscopy or qPCR.[9]
Mechanism of Action and Signaling Pathway
GNF179 and other imidazolopiperazines are known to disrupt the secretory pathway of the malaria parasite.[10] This mechanism is distinct from that of many currently used antimalarials.
The proposed mechanism involves the inhibition of protein trafficking between the endoplasmic reticulum (ER) and the Golgi apparatus.[10] This disruption leads to an accumulation of unfolded or misfolded proteins, inducing ER stress and ultimately leading to parasite death. A key protein implicated in resistance to imidazolopiperazines is the P. falciparum Cyclic Amine Resistance Locus (PfCARL), a protein located in the Golgi apparatus.[11] Mutations in the pfcarl gene can confer resistance to GNF179, suggesting that PfCARL may be a direct target or a modulator of the drug's activity.[11]
References
- 1. KAF156 Is an Antimalarial Clinical Candidate with Potential for Use in Prophylaxis, Treatment, and Prevention of Disease Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimalarial Activity of KAF156 in Falciparum and Vivax Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determinants of In Vitro Drug Susceptibility Testing of Plasmodium vivax - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determinants of in vitro drug susceptibility testing of Plasmodium vivax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plasmodium vivax liver stage development and hypnozoite persistence in human liver-chimeric mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mahidolvivax.com [mahidolvivax.com]
- 7. Plasmodium vivax Liver Stage Development and Hypnozoite Persistence in Human Liver-Chimeric Mice | Medicines for Malaria Venture [mmv.org]
- 8. Center for Infectious Disease Dynamics | The Huck Institutes (en-US) [huck.psu.edu]
- 9. A Humanized Mouse Model for Plasmodium vivax to Test Interventions that Block Liver Stage to Blood Stage Transition and Blood Stage Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pan-active imidazolopiperazine antimalarials target the Plasmodium falciparum intracellular secretory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mutations in the Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL) Confer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of GNF179: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like GNF179 are paramount for laboratory safety and environmental protection. This document provides essential guidance on the safe disposal of GNF179, a potent antimalarial agent of the imidazolopiperazine class. Adherence to these procedures is critical to mitigate risks and ensure compliance with regulatory standards.
GNF179 is an orally active, optimized 8,8-dimethyl imidazolopiperazine analog with demonstrated potency against multidrug-resistant strains of Plasmodium falciparum. While specific toxicological and ecotoxicological data for GNF179 are not widely published, its high biological activity necessitates that it be treated as a hazardous substance. The following procedures are based on general best practices for the disposal of potent pharmaceutical compounds and should be supplemented by a thorough review of the compound-specific Safety Data Sheet (SDS) and local institutional and environmental regulations.
GNF179 Disposal Protocol
The disposal of GNF179, whether in solid form, in solution, or as contaminated labware, must be managed through a licensed hazardous waste disposal service. Under no circumstances should GNF179 or its solutions be disposed of down the drain or in regular trash.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect all solid GNF179 waste, including unused or expired neat compound, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any material used for spill cleanup, in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical properties of GNF179 and its solvents.
-
Liquid Waste: Collect all liquid waste containing GNF179, such as experimental solutions and solvent rinses, in a separate, sealed, and clearly labeled hazardous waste container. Ensure the container is compatible with the solvents used (e.g., DMSO, ethanol). Do not mix incompatible waste streams.
-
Sharps Waste: Any sharps, such as needles or razor blades, contaminated with GNF179 should be disposed of in a designated sharps container for hazardous materials.
Step 2: Labeling and Storage
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "GNF179," and a description of the contents (e.g., "Solid Waste with GNF179," "Liquid Waste with GNF179 in DMSO").
-
Store the sealed waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until collection by a certified hazardous waste disposal company.
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Provide the hazardous waste disposal company with a complete and accurate description of the waste, including the Safety Data Sheet for GNF179 if available.
Quantitative Data Summary
| Property | Value | Implication for Disposal |
| Molecular Formula | C₂₂H₂₃ClFN₅O | Indicates the presence of halogens, which may require specific incineration conditions. |
| Molecular Weight | 427.9 g/mol | N/A |
| In Vitro Potency (IC₅₀ against W2 strain) | 4.8 nM[1] | High potency necessitates handling as a hazardous compound to prevent environmental release. |
| Solubility | Soluble in DMSO | Liquid waste will contain a potent organic solvent, requiring appropriate waste containers and disposal routes. |
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of GNF179 are not the focus of this disposal guide. However, it is critical that all experimental procedures involving GNF179 are conducted in a manner that minimizes waste generation. This includes using the smallest feasible quantities of the compound and solvents, and decontaminating equipment and work surfaces thoroughly after use.
GNF179 Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of GNF179 waste in a laboratory setting.
Caption: Decision workflow for the safe disposal of GNF179 waste.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible management of GNF179 waste, thereby protecting themselves, their colleagues, and the environment. Always consult the specific Safety Data Sheet (SDS) for GNF179 and your institution's EHS guidelines for the most accurate and comprehensive information.
References
Personal protective equipment for handling GNF179
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for the investigational antimalarial compound GNF179. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment.
GNF179 is an orally active, optimized 8,8-dimethyl imidazolopiperazine analog with potent antimalarial activity against multiple life stages of Plasmodium species, including drug-resistant strains.[1] As a potent bioactive molecule, it requires careful handling to minimize exposure risk.
Hazard Identification and Classification
While a specific, publicly available Safety Data Sheet (SDS) for GNF179 is not fully detailed in search results, related compounds and standard laboratory chemical safety protocols suggest that it should be handled as a potentially hazardous substance. Based on the SDS for a similar research compound, GNF-2, the following hazards may be anticipated:
-
Skin corrosion/irritation
-
Serious eye damage/eye irritation
-
Specific target organ toxicity (single exposure); Respiratory tract irritation
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves. Discard and replace immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the handling area. |
| Body Protection | Laboratory coat | Fully buttoned, with tight-fitting cuffs. |
| Respiratory Protection | Fume hood or approved respirator | Use a fume hood for all handling of solid GNF179 and preparation of stock solutions. If a fume hood is not available, a NIOSH-approved respirator for organic vapors and particulates is required. |
Safe Handling and Operational Plan
1. Preparation and Weighing:
-
All manipulations involving solid GNF179 must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.
-
Use anti-static weighing paper and tools to minimize dispersal of the powder.
-
Ensure all necessary equipment (spatulas, vials, solvents) is prepared and within reach before starting to minimize time handling the open compound.
2. Solution Preparation:
-
GNF179 is soluble in DMSO.[2] Prepare stock solutions in a fume hood.
-
Add solvent to the vial containing the pre-weighed GNF179 slowly to avoid splashing.
-
Cap the vial securely and vortex until the solid is fully dissolved.
3. Storage:
-
Store solid GNF179 powder at -20°C for up to 12 months or at 4°C for up to 6 months.[2]
-
Stock solutions in solvent can be stored at -80°C for up to 6 months.[2]
-
All containers must be clearly labeled with the compound name, concentration, solvent, and date of preparation.
Emergency Procedures
| Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Clean the spill area thoroughly with a suitable decontaminating agent. |
Disposal Plan
All waste containing GNF179, including empty vials, contaminated PPE, and unused solutions, must be treated as hazardous chemical waste.
-
Solid Waste: Collect all contaminated solid materials (e.g., pipette tips, gloves, weighing paper) in a designated, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing GNF179 in a clearly labeled, sealed, and chemical-resistant container. Do not pour down the drain.
-
Disposal: All GNF179 waste must be disposed of through an approved hazardous waste management service in accordance with local, state, and federal regulations.
Experimental Protocols and Signaling Pathways
GNF179 and other imidazolopiperazines are known to target the parasite's secretory pathway, leading to endoplasmic reticulum (ER) stress and inhibiting protein trafficking.[3] This mechanism is distinct from many standard antimalarial drugs.
Below is a generalized workflow for handling GNF179 in a laboratory setting, from receipt of the compound to the final disposal of waste.
Caption: Workflow for the safe handling of GNF179 from preparation to disposal.
Physicochemical and Toxicological Data
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₃ClFN₅O | [2] |
| Molecular Weight | 427.91 g/mol | [2] |
| Appearance | Solid | [2] |
| Solubility | 10 mM in DMSO | [2] |
| In Vitro Toxicology | Cytotoxicity (TC₅₀) > 12 µM in various cell lines (for related compounds) | [4] |
| hERG Liability | IC₅₀ of 4.8 µM (for a related compound) | [4] |
This document is intended as a guide and should be supplemented by a thorough review of the compound-specific Safety Data Sheet provided by the supplier and adherence to all institutional safety protocols.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GNF179 (KAF179) | Antimalarial | Probechem Biochemicals [probechem.com]
- 3. Pan-active imidazolopiperazine antimalarials target the Plasmodium falciparum intracellular secretory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazolopiperazines: Hit to Lead Optimization of New Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
